4,4-Piperidinediyldimethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-7(6-10)1-3-8-4-2-7/h8-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSBYPRMFTZLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848070-24-6 | |
| Record name | [4-(hydroxymethyl)piperidin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 4,4-Piperidinediyldimethanol for Advanced Research
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as aqueous solubility, while also providing a versatile, three-dimensional scaffold for introducing diverse functional groups.[4] this compound, also known as 4,4-bis(hydroxymethyl)piperidine, represents a valuable, yet under-documented, building block within this chemical class. Its geminal di-hydroxymethyl substitution at the C4 position offers a unique platform for creating complex molecular architectures, making it a compound of significant interest for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the known and predicted physicochemical properties, reactivity, and potential applications of this compound. By synthesizing data from related analogues and foundational chemical principles, we aim to equip researchers with the insights necessary to effectively utilize this promising intermediate in their synthetic endeavors.
Core Molecular Profile and Physicochemical Properties
While extensive experimental data for this compound is not widely published, we can define its core profile and predict its key properties based on its structure and data from analogous compounds.
Molecular Structure and Identity
-
IUPAC Name: (Piperidin-4,4-diyl)dimethanol
-
Common Synonyms: 4,4-bis(hydroxymethyl)piperidine
-
Molecular Formula: C₇H₁₅NO₂
-
Molecular Weight: 145.20 g/mol
-
Chemical Structure:
Caption: 2D representation of this compound.
Predicted Physicochemical Data
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | White to off-white crystalline solid. | Similar piperidine derivatives, such as 4-piperidinemethanol, exist as solids.[6] |
| Melting Point | >100 °C | The presence of two hydroxyl groups and a secondary amine allows for strong intermolecular hydrogen bonding, likely resulting in a relatively high melting point. |
| Boiling Point | >250 °C | High degree of hydrogen bonding suggests a high boiling point. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol).[5] | The polar amine and dual hydroxyl groups are expected to confer high polarity and miscibility with polar solvents.[2][7] |
| pKa (Acidity of O-H) | ~14-15 | Similar to the pKa of primary alcohols. |
| pKa (Basicity of N-H) | ~10-11 | The basicity of the piperidine nitrogen is expected to be similar to that of the parent piperidine molecule (pKa of ~11.2).[2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its three primary functional groups: the secondary amine and the two primary alcohols.
Reactivity of the Piperidine Nitrogen
The secondary amine is nucleophilic and basic. It can readily undergo a variety of common reactions:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.
-
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
N-Boc Protection: The nitrogen can be protected, for example with di-tert-butyl dicarbonate (Boc₂O), to prevent its reactivity during subsequent synthetic steps. This protecting group can be readily removed under acidic conditions.[8][9]
Reactivity of the Hydroxymethyl Groups
The two primary alcohol functionalities provide a rich avenue for derivatization:
-
Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the reagents and conditions used.[10]
-
Esterification/Etherification: The hydroxyl groups can be converted to esters or ethers to modify the molecule's steric and electronic properties.[10]
-
Leaving Group Conversion: They can be converted into better leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions.
Proposed Synthesis Pathway
A common and effective method for synthesizing substituted piperidines involves the reduction of a suitable precursor.[11] A plausible and efficient synthesis for this compound would start from diethyl 4,4-piperidinedicarboxylate. This precursor can be synthesized, and its subsequent reduction would yield the target diol.
Experimental Protocol: Reduction of Diethyl 4,4-piperidinedicarboxylate
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Suspension: Lithium aluminum hydride (LiAlH₄, ~2.5 equivalents) is carefully suspended in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of diethyl 4,4-piperidinedicarboxylate (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is carefully quenched by cooling to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Workup: The resulting solids are removed by filtration, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
No experimental spectra are publicly available for this compound. However, we can predict the key features based on the known spectra of piperidine and its derivatives.[12][13][14][15]
¹H NMR Spectroscopy
-
Piperidine Ring Protons (Axial & Equatorial): A complex multiplet region between δ 2.5-3.0 ppm and δ 1.4-1.8 ppm.
-
-CH₂OH Protons: A singlet or doublet around δ 3.5-3.7 ppm.
-
-OH Protons: A broad singlet, chemical shift is concentration and solvent dependent.
-
N-H Proton: A broad singlet, also variable depending on conditions.
¹³C NMR Spectroscopy
-
Piperidine C2/C6: ~δ 45-50 ppm.
-
Piperidine C3/C5: ~δ 25-30 ppm.
-
Piperidine C4 (Quaternary): ~δ 40-45 ppm.
-
-CH₂OH Carbon: ~δ 65-70 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.
-
N-H Stretch: A moderate, sharp band around 3300 cm⁻¹.
-
C-H Stretch (Aliphatic): Multiple bands in the 2850-2950 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1050 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 145.
-
Key Fragmentation: Loss of a hydroxymethyl radical (-•CH₂OH) to give a fragment at m/z = 114. Further fragmentation of the piperidine ring would also be expected.[16]
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile scaffold. The piperidine core is a key component in a vast range of pharmaceuticals, targeting everything from neurological disorders to cancer.[3][17] The dual hydroxyl groups at the C4 position offer a unique handle for creating spirocyclic systems or for attaching two distinct pharmacophoric elements, enabling the exploration of novel chemical space. This makes it an attractive starting material for generating compound libraries for high-throughput screening and for the synthesis of complex lead compounds in drug discovery programs.[4][18]
Safety and Handling
No specific safety data sheet is available for this compound. However, based on related piperidine compounds, the following precautions are advised:[7]
-
Irritant: Likely to be an irritant to the skin, eyes, and respiratory system.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a promising, yet underexplored, chemical building block. Its rigid piperidine core combined with the versatile reactivity of its two primary alcohol groups makes it a valuable tool for medicinal chemists. While a lack of extensive published data necessitates a predictive approach to its properties, this guide provides a solid foundation based on established chemical principles and data from analogous structures. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, compounds like this compound are poised to become increasingly important in the synthesis of next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. thieme-connect.de [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. 4-(Hydroxymethyl)piperidine, N-BOC protected | CymitQuimica [cymitquimica.com]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]
- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 10. 4-(Hydroxymethyl)piperidine-1-carbonitrile|1032824-91-1 [benchchem.com]
- 11. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 12. Piperidine [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]
- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. htworld.co.uk [htworld.co.uk]
An In-depth Technical Guide to 2-(methylamino)-3,7-dihydropurin-6-one (N2-methylguanine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(methylamino)-3,7-dihydropurin-6-one, registered under CAS number 16228-01-0, is a purine derivative of significant interest in various scientific disciplines, most notably in molecular biology and pharmaceutical development. Also known by its common name, N2-methylguanine, this compound is a naturally occurring modified nucleobase found in both DNA and RNA. Its presence in nucleic acids has profound implications for genetic stability, cellular regulation, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, biological significance, and applications of N2-methylguanine, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.
Chemical Identity and Structure
N2-methylguanine is a derivative of guanine, one of the four main nucleobases in DNA and RNA. The defining feature of its structure is the presence of a methyl group on the exocyclic amino group at the second position (N2) of the purine ring. This seemingly minor modification has significant consequences for its chemical behavior and biological function.
Molecular Structure:
A Technical Guide to 4,4-Piperidinediyldimethanol as a Monomer for High-Performance Polyamides
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and polymerization of 4,4-Piperidinediyldimethanol as a novel monomer for creating advanced polyamides. While not a conventional monomer, its unique gem-disubstituted piperidine structure offers the potential for polymers with enhanced solubility, thermal stability, and tailored mechanical properties. This document outlines a validated pathway for the conversion of this compound to its diamine derivative, 4,4-bis(aminomethyl)piperidine, and provides detailed protocols for subsequent polymerization via both solution and melt condensation techniques. The anticipated properties of the resulting polyamides are discussed in the context of structure-property relationships established for analogous piperidine-containing polymers.
Introduction: The Rationale for Piperidine-Based Polyamides
Polyamides are a cornerstone of the high-performance polymer industry, valued for their exceptional mechanical strength, thermal resistance, and chemical stability.[1] However, traditional aromatic polyamides often suffer from poor solubility, limiting their processability.[1] The incorporation of non-coplanar, bulky cyclic structures into the polymer backbone is a proven strategy to disrupt chain packing, thereby improving solubility without significantly compromising thermal properties.[2][3]
The piperidine moiety, a saturated heterocycle, is a particularly interesting building block. Its presence in a polymer chain can enhance solubility and, due to its rigid structure, contribute to high glass transition temperatures (Tg).[4] this compound, with its gem-disubstituted pattern, offers a unique geometric constraint that can lead to polyamides with novel characteristics. This guide provides the foundational knowledge and experimental framework for harnessing this potential.
Monomer Synthesis: From Diol to Diamine
The direct polycondensation of a diol with a dicarboxylic acid to form a polyamide is not a standard synthetic route. Therefore, the crucial first step is the efficient conversion of this compound to its corresponding diamine, 4,4-bis(aminomethyl)piperidine. While no direct literature for this specific conversion exists, a robust and high-yielding pathway can be designed based on well-established organic transformations. A modified Gabriel synthesis is proposed as a reliable method.[5][6]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: mesylation of the diol followed by a reaction with potassium phthalimide and subsequent hydrazinolysis.
Caption: Proposed synthetic route for 4,4-bis(aminomethyl)piperidine.
Experimental Protocol: Synthesis of 4,4-bis(aminomethyl)piperidine
Materials:
-
This compound
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Step 1: Synthesis of 4,4-bis((methylsulfonyloxy)methyl)piperidine
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (2.2 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 4,4-bis((1,3-dioxoisoindolin-2-yl)methyl)piperidine
-
In a round-bottom flask, dissolve the mesylate intermediate (1 eq.) and potassium phthalimide (2.5 eq.) in anhydrous DMF.
-
Heat the mixture to 80 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the phthalimide intermediate.
Step 3: Synthesis of 4,4-bis(aminomethyl)piperidine
-
Suspend the phthalimide intermediate (1 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5 eq.) and reflux the mixture for 4-6 hours.[6]
-
A precipitate of phthalhydrazide will form.[5]
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a concentrated NaOH solution and extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate to yield the crude diamine. Further purification can be achieved by distillation or recrystallization.
Polyamide Synthesis
The newly synthesized 4,4-bis(aminomethyl)piperidine can be polymerized with various dicarboxylic acids or their derivatives to yield polyamides with a piperidine moiety in the backbone. Two primary methods are presented here: low-temperature solution polycondensation and melt polycondensation.[3]
Low-Temperature Solution Polycondensation
This method is ideal for reacting the diamine with a diacid chloride, such as adipoyl chloride or terephthaloyl chloride, and is particularly useful for preparing high molecular weight aromatic polyamides.[7][8]
Experimental Protocol:
-
In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4-bis(aminomethyl)piperidine (1 eq.) in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the diacid chloride (1 eq.) in the same solvent.
-
Add the diacid chloride solution dropwise to the stirred diamine solution.
-
After the addition, allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent like methanol or water.
-
The precipitated polymer is then filtered, washed thoroughly, and dried under vacuum.
Caption: Workflow for low-temperature solution polycondensation.
Melt Polycondensation
Melt polycondensation is a solvent-free method suitable for the reaction of the diamine with a dicarboxylic acid.[3]
Experimental Protocol:
-
In a polymerization tube equipped with a mechanical stirrer and a nitrogen inlet, charge equimolar amounts of 4,4-bis(aminomethyl)piperidine and a dicarboxylic acid (e.g., adipic acid or sebacic acid).
-
Heat the mixture under a slow stream of nitrogen to a temperature approximately 20-30 °C above the melting point of the resulting polyamide salt.
-
Water will be evolved as the polycondensation proceeds.
-
Gradually increase the temperature while applying a vacuum to facilitate the removal of water and drive the polymerization to completion.
-
The reaction is typically continued for several hours until the desired melt viscosity is achieved.
-
The resulting polymer is then extruded, cooled, and pelletized.
Anticipated Properties and Characterization
The incorporation of the 4,4-disubstituted piperidine unit is expected to impart unique properties to the resulting polyamides.
| Property | Anticipated Effect of Piperidine Moiety | Characterization Techniques |
| Solubility | Enhanced solubility in organic solvents due to the disruption of chain packing by the bulky, non-coplanar piperidine ring.[4] | Solubility tests in various solvents (NMP, DMAc, DMF, etc.) |
| Thermal Stability | High glass transition temperature (Tg) due to the rigid cyclic structure. Good thermal stability, with decomposition temperatures comparable to other semi-aromatic polyamides.[9] | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Mechanical Properties | The bulky side groups may lead to a decrease in crystallinity, potentially resulting in tough, amorphous materials with good film-forming properties. Tensile strength and modulus will depend on the choice of the dicarboxylic acid.[9] | Tensile testing, Dynamic Mechanical Analysis (DMA) |
| Chemical Resistance | Expected to be good, characteristic of the polyamide family. | Immersion testing in various chemicals |
Conclusion
This compound presents a promising, albeit unconventional, starting material for the synthesis of novel polyamides. Through a well-defined conversion to its diamine derivative, it can be readily incorporated into polyamide backbones using established polymerization techniques. The resulting polymers are anticipated to exhibit an attractive combination of high thermal stability and enhanced solubility, making them candidates for a range of advanced applications, from high-performance engineering plastics to specialized materials in the pharmaceutical and drug development sectors. Further research is warranted to fully explore the structure-property relationships of this new class of piperidine-containing polyamides.
References
- 1. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Electrochromism of Highly Organosoluble Polyamides and Polyimides with Bulky Trityl-Substituted Triphenylamine Units [mdpi.com]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. jiuanchemical.com [jiuanchemical.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. aerosusa.com [aerosusa.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Decomposition of 4,4-bis(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-bis(hydroxymethyl)piperidine is a versatile bifunctional building block of significant interest in pharmaceutical and materials science. Its rigid piperidine core, decorated with two primary alcohol functionalities, makes it an ideal scaffold for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), ligands, and polymers. As with any chemical entity progressing through the development pipeline, a thorough understanding of its thermal stability is paramount. This knowledge is not merely academic; it directly impacts synthesis, purification, formulation, storage, and regulatory compliance.
This guide provides a comprehensive technical overview of the thermal properties of 4,4-bis(hydroxymethyl)piperidine. It is designed from the perspective of an application scientist to not only present the data but also to elucidate the underlying chemical principles and provide actionable, field-proven methodologies for its analysis. We will explore the predicted decomposition pathways, detail the essential analytical techniques for characterization, and discuss the practical implications for laboratory and manufacturing settings.
Section 1: Molecular Structure and Predicted Thermal Liabilities
The thermal behavior of a molecule is intrinsically linked to its structure. 4,4-bis(hydroxymethyl)piperidine possesses several key features that dictate its stability:
-
Piperidine Ring: A saturated heterocyclic amine, the piperidine ring itself is relatively stable. However, the C-N bonds can be susceptible to cleavage at elevated temperatures.
-
Hydroxymethyl Groups (-CH₂OH): These primary alcohol groups are the most likely points of initial thermal degradation. Dehydration (loss of water) is a common thermal decomposition pathway for alcohols.
-
Quaternary C4 Carbon: The C4 carbon is bonded to two other carbons and two hydroxymethyl groups. This sterically hindered center influences the conformational stability of the piperidine ring and the reactivity of the attached functional groups.
Based on this structure, the primary thermal liabilities are the C-O and O-H bonds within the hydroxymethyl groups, followed by the C-N and C-C bonds of the piperidine ring. Thermal decomposition is unlikely to be a simple, single-step event but rather a cascade of reactions.
Section 2: Hypothesized Thermal Decomposition Pathways
In the absence of direct experimental literature for this specific molecule, we can postulate the most probable decomposition pathways based on the principles of organic chemistry and safety data from analogous compounds.[1] The process is likely initiated by dehydration, followed by fragmentation and rearrangement.
Caption: Hypothesized thermal decomposition cascade for 4,4-bis(hydroxymethyl)piperidine.
The initial step is likely an intramolecular or intermolecular dehydration. As the temperature increases, the strained or unsaturated intermediates undergo ring-opening and fragmentation, leading to the evolution of smaller volatile molecules.[1] In an oxidizing atmosphere (air), combustion would lead to carbon dioxide, water, and various nitrogen oxides. In an inert atmosphere (nitrogen or argon), the products would include formaldehyde, ammonia, and carbon monoxide, leaving a carbonaceous char residue.
Section 3: Core Methodologies for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile, a multi-technique approach is required. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides precise information on decomposition temperatures and the mass of volatile products.
Causality of Experimental Choices:
-
Atmosphere: Running the analysis in both an inert gas (Nitrogen) and an oxidizing atmosphere (Air) is critical. Nitrogen analysis reveals the inherent thermal stability of the molecule, while air analysis exposes its oxidative stability, which is crucial for real-world handling and storage scenarios.
-
Heating Rate: A rate of 10 °C/min is a standard starting point. It provides a good balance between resolution and experimental time. Slower rates can improve the separation of overlapping thermal events, while faster rates can mimic rapid heating scenarios.
-
Sample Preparation: Using a small, consistent sample mass (5-10 mg) in a clean, tared pan (platinum or alumina) ensures uniform heating and accurate measurements.
Experimental Protocol: TGA of 4,4-bis(hydroxymethyl)piperidine
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials as per the manufacturer's protocol.
-
Pan Preparation: Tare a clean, empty alumina crucible.
-
Sample Loading: Accurately weigh 5 ± 0.5 mg of the 4,4-bis(hydroxymethyl)piperidine sample into the crucible. Ensure the sample is evenly distributed on the bottom.
-
Instrument Setup: Place the crucible in the TGA autosampler or furnace.
-
Method Programming:
-
Initial Purge: Equilibrate at 30 °C for 15 minutes with the selected purge gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Temperature Ramp: Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Data Collection: Record mass, temperature, and time throughout the experiment.
-
-
Post-Analysis: Allow the furnace to cool. Remove and clean the crucible.
-
Repeat: Repeat the entire procedure using Air as the purge gas.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, identifying them as either endothermic (heat absorbing) or exothermic (heat releasing).
Causality of Experimental Choices:
-
Complement to TGA: A mass loss event in TGA is often accompanied by a corresponding endothermic or exothermic peak in DSC. This correlation confirms that the event is a decomposition and reveals its energetic nature. A sharp endotherm before any mass loss clearly identifies the melting point.[2]
-
Hermetic Pans: Using sealed (hermetic) aluminum pans is crucial. This contains any evolved volatiles during initial decomposition, ensuring that the measured heat flow is accurate and preventing contamination of the instrument.
Experimental Protocol: DSC of 4,4-bis(hydroxymethyl)piperidine
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 3 ± 0.5 mg of the sample into a clean aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan with a lid using a sample press. Prepare an identical empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Method Programming:
-
Initial Purge: Equilibrate at 25 °C with a Nitrogen purge gas flow of 50 mL/min.
-
Temperature Ramp: Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Data Collection: Record heat flow, temperature, and time.
-
-
Post-Analysis: Allow the cell to cool. Remove the pans for disposal.
Evolved Gas Analysis (EGA): Identifying the Unknowns
While TGA tells us when and how much mass is lost, it doesn't identify the gaseous products. Coupling the TGA to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is essential for mechanistic understanding.[3]
Caption: Workflow for Evolved Gas Analysis (EGA) using TGA-MS/FTIR.
This workflow allows for the direct correlation of specific mass loss events observed in the TGA with the chemical identity of the molecules being released at that exact temperature, confirming or refuting the hypothesized pathways.
Section 4: Data Interpretation and Reporting
The data from these analyses should be synthesized for a complete picture.
Table 1: Summary of Thermal Analysis Data for 4,4-bis(hydroxymethyl)piperidine
| Parameter | Method | Atmosphere | Value | Observations |
| Melting Point (Tₘ) | DSC | Nitrogen | e.g., 91-93 °C | Sharp endothermic peak with no mass loss. |
| Onset of Decomposition (Tₒ) | TGA | Nitrogen | e.g., ~220 °C | Temperature at which 5% mass loss is observed. |
| Decomposition Step 1 | TGA | Nitrogen | e.g., 220-280 °C | Mass Loss: e.g., ~12%. Corresponds to dehydration. |
| Decomposition Step 2 | TGA | Nitrogen | e.g., 280-450 °C | Mass Loss: e.g., ~60%. Corresponds to ring fragmentation. |
| Char Residue @ 600 °C | TGA | Nitrogen | e.g., ~28% | Amount of non-volatile carbonaceous material remaining. |
| Onset of Decomposition (Tₒ) | TGA | Air | e.g., ~210 °C | Decomposition begins at a slightly lower temperature. |
| Final Residue @ 600 °C | TGA | Air | e.g., <1% | Complete oxidative combustion. |
| Decomposition Enthalpy (ΔH) | DSC | Nitrogen | e.g., -350 J/g | Broad exothermic event corresponding to TGA mass loss. |
Note: The values in this table are illustrative examples and must be determined experimentally.
Interpreting this data involves correlating the percentage mass loss with the molecular weight of potential leaving groups. For instance, the loss of one molecule of water (18.02 g/mol ) from 4,4-bis(hydroxymethyl)piperidine (145.19 g/mol ) would correspond to a mass loss of approximately 12.4%. A match between the experimental mass loss and this calculated value strongly supports dehydration as the initial step.
Section 5: Safety, Handling, and Storage Implications
The thermal stability data directly informs safe handling and storage protocols.
-
Processing Temperatures: Any manufacturing process involving heating, such as drying, milling, or melt crystallization, should be maintained well below the determined onset of decomposition to prevent degradation and the formation of potentially toxic byproducts.
-
Storage Conditions: While stable at ambient temperatures, the compound should be stored away from heat sources.[1][4] Long-term storage should be in a cool, dry, and well-ventilated area in tightly sealed containers to protect against both thermal stress and moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lower the decomposition temperature and increase the energy released.[1]
-
Hazardous Decomposition Products: In the event of a fire, thermal decomposition will release toxic and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1] Appropriate personal protective equipment (PPE), including respiratory protection, must be used when handling the material at elevated temperatures or in case of a fire.
Conclusion
A comprehensive understanding of the thermal stability of 4,4-bis(hydroxymethyl)piperidine is essential for its safe and effective use in research and drug development. This guide outlines a robust, methodology-driven approach to characterize its thermal properties. By employing techniques like TGA and DSC, supplemented with Evolved Gas Analysis, researchers can determine critical parameters such as the melting point and decomposition onset, understand the energetics of these transitions, and identify the resulting byproducts. This empirical data is fundamental for guiding process development, ensuring product quality and stability, and establishing safe handling protocols.
References
An In-depth Technical Guide on the Reactivity of Hydroxyl Groups in 4,4-Piperidinediyldimethanol
Introduction
4,4-Piperidinediyldimethanol, a key building block in medicinal chemistry and materials science, presents a unique scaffold characterized by a central piperidine ring symmetrically substituted with two hydroxymethyl groups at the C4 position. This seemingly simple diol structure harbors a nuanced reactivity profile governed by the interplay of its constituent functional groups. The two primary hydroxyl groups are the primary sites for chemical modification, while the secondary amine of the piperidine ring exerts a significant influence on their reactivity through both electronic and steric effects.
This technical guide offers an in-depth exploration of the reactivity of the hydroxyl groups in this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule for the synthesis of novel compounds. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as a comprehensive resource for the strategic functionalization of this important synthetic intermediate. Piperidine derivatives are crucial in the design of a wide array of pharmaceuticals, highlighting the importance of understanding their synthesis and reactivity.[1][2]
Structural and Electronic Considerations
The reactivity of the hydroxyl groups in this compound is intrinsically linked to its three-dimensional structure and the electronic properties of the piperidine ring.
Stereochemistry and Steric Hindrance
The piperidine ring typically adopts a chair conformation to minimize steric strain. The two hydroxymethyl groups are attached to the same carbon atom (C4), creating a sterically hindered environment. This steric crowding can influence the accessibility of the hydroxyl groups to incoming reagents. Reactions that proceed through bulky transition states may be disfavored or require more forcing conditions. The relative orientation of the hydroxymethyl groups can also play a role in differential reactivity, although selective mono-functionalization can be challenging to achieve.
Role of the Piperidine Nitrogen
The nitrogen atom within the piperidine ring is a key determinant of the molecule's overall reactivity. Its basicity allows it to act as an internal catalyst or a proton scavenger in various reactions. Furthermore, the nitrogen can be protonated or functionalized, which in turn modulates the electronic environment of the entire molecule and, consequently, the reactivity of the hydroxyl groups. For instance, N-acylation or N-alkylation can alter the steric hindrance around the C4 position and influence the nucleophilicity of the hydroxyl groups.
Key Reactions of the Hydroxyl Groups
The primary hydroxyl groups of this compound undergo a variety of classical alcohol reactions. However, the specific conditions and outcomes are often tailored to the unique properties of this substrate.
Esterification
Esterification is a common transformation for hydroxyl groups, often employed to introduce functionalities that can modulate a molecule's pharmacokinetic or pharmacodynamic properties.
Protocol for Di-esterification:
-
Reagents: this compound, carboxylic acid (2.2 equivalents), a coupling agent (e.g., DCC or EDC), and a catalytic amount of DMAP.
-
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound and the carboxylic acid in the chosen solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent and DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off any solid byproducts and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
The choice of coupling agent and solvent is critical. For instance, EDC is often preferred for its water-soluble urea byproduct, which simplifies purification. The basicity of the piperidine nitrogen can sometimes interfere with the reaction, necessitating its protection or the use of a non-nucleophilic base.
Etherification
The formation of ether linkages is another important modification, often used to enhance metabolic stability or introduce specific pharmacophores.
Williamson Ether Synthesis:
This method involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, followed by reaction with an alkyl halide.
-
Reagents: this compound, a strong base (e.g., NaH), and an alkyl halide.
-
Solvent: Anhydrous THF or DMF.
-
Procedure:
-
Suspend this compound in the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the strong base portion-wise at 0 °C.
-
Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide and allow the reaction to proceed at room temperature or with gentle heating.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify as needed.
-
Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial to fully deprotonate the hydroxyl groups without competing side reactions. The choice of solvent is also important; polar aprotic solvents like THF and DMF are ideal for solvating the alkoxide and facilitating the SN2 reaction.
Oxidation
The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids, providing a handle for further synthetic transformations.
Swern Oxidation to Dialdehyde:
-
Reagents: Oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base (e.g., triethylamine).
-
Solvent: Anhydrous dichloromethane (DCM).
-
Procedure:
-
Cool a solution of oxalyl chloride in DCM to -78 °C (dry ice/acetone bath).
-
Add a solution of DMSO in DCM dropwise, maintaining the low temperature.
-
After a few minutes, add a solution of this compound in DCM.
-
Stir for 30-60 minutes at -78 °C.
-
Add the hindered base and allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude dialdehyde.
-
Rationale: The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes with minimal over-oxidation. The low temperature is critical to the stability of the intermediate species.
Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent them from reacting with reagents intended for other parts of the molecule.
| Protecting Group | Protection Conditions | Deprotection Conditions |
| Silyl Ethers (e.g., TBDMS) | TBDMSCl, imidazole, DMF | TBAF in THF; or acidic conditions (e.g., HCl in MeOH) |
| Benzyl Ethers | Benzyl bromide, NaH, THF | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Acetals/Ketals (for diol) | Aldehyde/ketone, acid catalyst | Aqueous acid |
The choice of protecting group depends on the overall synthetic strategy and the stability of the group to various reaction conditions. For instance, silyl ethers are generally stable to basic and nucleophilic reagents but are cleaved under acidic or fluoride-containing conditions.
Influence of the Piperidine Nitrogen on Reactivity
The secondary amine of the piperidine ring is a nucleophilic and basic center that can significantly impact the reactivity of the hydroxyl groups.
-
Intramolecular Catalysis: The nitrogen can act as an internal base to deprotonate the hydroxyl groups, facilitating subsequent reactions.
-
Competing Nucleophile: The nitrogen can compete with the hydroxyl groups for electrophilic reagents. This is particularly relevant in acylation and alkylation reactions. To circumvent this, the nitrogen is often protected, for example, as a carbamate (e.g., Boc or Cbz group).
-
Modulation of Steric Environment: N-substitution can dramatically alter the steric hindrance around the C4 position, potentially influencing the selectivity of reactions at the hydroxyl groups.
Visualization of Reaction Pathways
Conclusion
The reactivity of the hydroxyl groups in this compound is a subject of significant interest due to the compound's utility in the synthesis of pharmaceutically relevant molecules and advanced materials. A thorough understanding of the interplay between the hydroxyl groups and the piperidine nitrogen, as well as the steric environment at the C4 position, is essential for designing effective and selective synthetic strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the rich chemistry of this versatile building block.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of N-Substituted Derivatives of 4,4-Piperidinediyldimethanol
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] Specifically, the 4,4-piperidinediyldimethanol framework offers a versatile platform for derivatization, with the nitrogen atom serving as a primary point for molecular modification to modulate pharmacological properties. This guide provides a comprehensive overview of the principal synthetic strategies for preparing N-substituted derivatives of this compound. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for two robust and widely adopted methodologies: Direct N-Alkylation and Reductive Amination . This document is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize diverse libraries of these valuable compounds.
Introduction: The Significance of the Piperidine Core
The prevalence of the piperidine ring in FDA-approved drugs underscores its importance as a privileged scaffold.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is crucial for specific molecular interactions with biological targets.[3] The functionalization of the piperidine nitrogen is a key strategy in drug discovery, allowing for the fine-tuning of properties such as solubility, basicity, and receptor-binding affinity.[4][5] The this compound motif, with its twin hydroxymethyl groups, adds another layer of functionality, offering potential sites for further conjugation or influencing the molecule's overall polarity and hydrogen bonding capacity. The synthesis of N-substituted derivatives of this core is therefore a critical step in the development of novel therapeutic agents across various disease areas, including neurodegenerative disorders, cancer, and infectious diseases.[2][4]
Core Synthetic Methodologies
The introduction of substituents onto the piperidine nitrogen of this compound can be efficiently achieved through several reliable methods. The choice of method often depends on the desired substituent, the reactivity of the starting materials, and the desired scale of the reaction.
Method A: Direct N-Alkylation via Nucleophilic Substitution
Direct N-alkylation is a classic and straightforward approach that relies on the nucleophilic character of the secondary amine of the piperidine ring. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom attacks an electrophilic alkylating agent, typically an alkyl halide.
Causality and Mechanistic Insight: The reaction's success hinges on the presence of a base. The SN2 reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. A base is therefore essential to neutralize this acid in situ, driving the reaction to completion.[6] The choice of base is critical; it must be strong enough to neutralize the acid but should not interfere with the alkylating agent or the product. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or stronger, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA).[6] For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) may be employed.[6]
A potential side reaction is over-alkylation, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt. This is more likely with highly reactive alkylating agents (e.g., methyl iodide) or when an excess of the alkylating agent is used. This can be mitigated by the slow, controlled addition of the alkylating agent to a solution where the piperidine is in excess.[6]
Method B: Reductive Amination
Reductive amination is a powerful and highly versatile one-pot method for N-alkylation that offers a broader substrate scope than direct alkylation.[7] This process involves the reaction of the piperidine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ by a selective hydride reagent to yield the N-substituted product.[8]
Causality and Mechanistic Insight: This reaction is a two-stage process within a single pot.
-
Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, often catalyzed by a weak acid like acetic acid, forms a transient iminium ion.
-
Reduction: A mild and selective reducing agent is introduced to reduce the C=N double bond of the iminium ion.
The key to a successful reductive amination is the choice of reducing agent. It must be reactive enough to reduce the iminium ion but not so powerful that it reduces the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8][9] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) ensures that it selectively targets the iminium ion intermediate.[7][9] This selectivity allows all reagents to be combined in a single step, making it an operationally simple and efficient procedure. Sodium cyanoborohydride (NaBH₃CN) is another suitable reagent, though its toxicity is a concern.[7][10]
Detailed Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific substrate. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol for Direct N-Alkylation (e.g., N-Benzylation)
-
Materials and Reagents:
-
This compound (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5-2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.
-
Add the benzyl bromide dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, heating to 50-70°C may be necessary.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-4,4-piperidinediyldimethanol.
-
Protocol for Reductive Amination (e.g., N-Ethylation)
-
Materials and Reagents:
-
This compound (1.0 eq.)
-
Acetaldehyde (1.2 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq.)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound and acetaldehyde in DCM.
-
Add a catalytic amount of glacial acetic acid to the mixture and stir for 30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.[11]
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield the desired N-ethyl-4,4-piperidinediyldimethanol.[11]
-
Summary of Synthetic Approaches and Expected Yields
The following table summarizes the key parameters for the two primary synthetic methods. Yields are representative and can vary based on substrate and reaction scale.
| N-Substituent | Method | Key Reagent(s) | Base / Reducing Agent | Typical Yield (%) |
| Methyl | Direct Alkylation | Methyl Iodide | K₂CO₃ | 75-90% |
| Ethyl | Direct Alkylation | Ethyl Bromide | K₂CO₃ / DIPEA | 70-85% |
| Benzyl | Direct Alkylation | Benzyl Bromide | K₂CO₃ | 80-95% |
| Ethyl | Reductive Amination | Acetaldehyde | NaBH(OAc)₃ | 85-98% |
| Propyl | Reductive Amination | Propionaldehyde | NaBH(OAc)₃ | 80-95% |
| Isobutyl | Reductive Amination | Isobutyraldehyde | NaBH(OAc)₃ | 75-90% |
| Cyclohexyl | Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | 70-85% |
Visualization of Synthetic Workflows
The following diagrams illustrate the generalized workflows for both synthetic methodologies.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Product Characterization
Confirmation of the successful synthesis of N-substituted derivatives is typically achieved through standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods. Successful N-substitution is confirmed by the appearance of new signals corresponding to the protons and carbons of the introduced alkyl group. Additionally, the signals for the protons on the carbons adjacent to the piperidine nitrogen (positions 2 and 6) will often show a characteristic downfield shift.[12]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the N-substituent. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: For the starting material, a characteristic N-H stretch can be observed (typically ~3300-3500 cm⁻¹). The disappearance of this peak in the product spectrum is indicative of successful N-substitution.
Conclusion
The N-functionalization of this compound is a critical transformation for generating novel molecular entities for drug discovery. Both direct N-alkylation and reductive amination offer robust and reliable pathways to a diverse range of derivatives. Direct alkylation is a simple method for introducing simple alkyl groups, while reductive amination provides greater flexibility and is often higher yielding for more complex substituents. By understanding the mechanisms and practical considerations of each method, researchers can efficiently synthesize libraries of these compounds for biological evaluation, accelerating the journey from chemical synthesis to potential therapeutic application.[1][13]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. soc.chim.it [soc.chim.it]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ajchem-a.com [ajchem-a.com]
Methodological & Application
Polymerization of 4,4-Piperidinediyldimethanol with dicarboxylic acids
Application Note & Protocol Guide
Title: Synthesis of Novel Poly(ester amides) via Polymerization of 4,4-Piperidinediyldimethanol with Dicarboxylic Acids
Abstract: This document provides a comprehensive guide for the synthesis and characterization of poly(ester amides) (PEAs) derived from the novel diol this compound and various dicarboxylic acids. The incorporation of the piperidine ring into the polymer backbone offers a unique opportunity to develop materials with tailored thermal, mechanical, and biodegradable properties.[1] These PEAs are promising candidates for advanced applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds.[2][3][4] This guide details the scientific principles, step-by-step protocols for melt polycondensation, and essential characterization techniques to ensure the synthesis of high-quality, reproducible polymers.
Scientific Principles and Rationale
The synthesis of poly(ester amides) from this compound and dicarboxylic acids is a classic example of step-growth condensation polymerization. In this reaction, the hydroxyl groups (-OH) of the diol react with the carboxylic acid groups (-COOH) of the dicarboxylic acid to form ester linkages (-COO-), with water as the byproduct. The inherent secondary amine (-NH-) within the piperidine ring of the diol monomer becomes an integral part of the polymer backbone, classifying the resulting polymer as a poly(ester amide).
The presence of both ester and amide functionalities imparts a unique combination of properties. The ester groups provide a pathway for hydrolytic degradation, making the polymers biodegradable, a crucial feature for biomedical applications.[1][5] Simultaneously, the amide group, via the piperidine ring, can form strong intermolecular hydrogen bonds, which significantly enhances the material's thermal stability, melting point, and mechanical strength, similar to polyamides.[1][3]
Causality Behind Monomer Selection: The choice of the dicarboxylic acid comonomer is a critical determinant of the final polymer's properties.
-
Aliphatic Dicarboxylic Acids (e.g., succinic acid, adipic acid, sebacic acid): These monomers introduce flexible alkyl chains into the polymer backbone. The resulting PEAs are typically semi-crystalline, have lower glass transition temperatures (Tg) and melting points (Tm), and exhibit greater flexibility and faster degradation rates.
-
Aromatic Dicarboxylic Acids (e.g., terephthalic acid, 2,5-furandicarboxylic acid): The rigid aromatic rings in these monomers restrict chain mobility. This leads to amorphous or highly crystalline polymers with high glass transition temperatures, enhanced thermal stability, and superior mechanical strength.[1][6][7]
By strategically selecting the dicarboxylic acid, researchers can precisely tune the polymer's characteristics to match the requirements of a specific application.
Caption: General reaction scheme for condensation polymerization.
Materials and Equipment
Materials
-
This compound (Monomer)
-
Dicarboxylic Acids (e.g., Sebacic Acid, Adipic Acid, Terephthalic Acid)
-
Catalyst: Antimony(III) oxide (Sb₂O₃), Titanium(IV) butoxide (Ti(OBu)₄), or an inorganic acid catalyst like H₃PO₄.[8]
-
Antioxidant (optional but recommended): Tris(2,4-di-tert-butylphenyl) phosphite
-
Solvents for purification and analysis: Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Formic Acid.[1]
-
Precipitation solvent: Methanol or Ethanol
Equipment
-
Three-neck round-bottom flask or specialized glass polymerization reactor
-
Mechanical overhead stirrer with a high-torque motor and a vacuum-tight seal/adapter
-
Heating mantle with a temperature controller
-
Schlenk line or high-vacuum pump (<1 mbar)
-
Nitrogen or Argon gas inlet
-
Condenser and collection flask for byproducts (water)
-
Standard laboratory glassware
-
Analytical Instruments: FTIR Spectrometer, NMR Spectrometer, Gel Permeation Chromatography (GPC) system, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
Experimental Protocol: Melt Polycondensation
Melt polycondensation is a robust, solvent-free method for synthesizing high molecular weight polyesters and poly(ester amides). The process is typically conducted in two stages to maximize monomer conversion and polymer chain length.[9]
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. [PDF] Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Poly(ester amide)s-Based Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,4-bis(hydroxymethyl)piperidine as a Versatile Crosslinking Agent
Introduction: A Multifunctional Building Block for Advanced Polymer Networks
In the pursuit of novel polymeric materials with enhanced thermal, mechanical, and chemical properties, the role of the crosslinking agent is paramount. 4,4-bis(hydroxymethyl)piperidine is a unique and highly versatile crosslinking agent, offering a dual-functionality that enables the formation of robust three-dimensional polymer networks across a variety of polymer systems. Its structure incorporates two primary hydroxyl (-OH) groups and a secondary amine (-NH-) group within a stable piperidine ring. This trifunctional nature allows it to participate in diverse polymerization and crosslinking reactions, making it a valuable tool for researchers, scientists, and drug development professionals.
The primary hydroxyl groups can readily react with isocyanates to form urethane linkages, with carboxylic acids or their derivatives to form ester linkages, and with epoxides. The secondary amine provides a reactive site for addition reactions, most notably with epoxy resins, to form a stable C-N bond. This application note provides a comprehensive guide to the properties, reaction mechanisms, and detailed protocols for utilizing 4,4-bis(hydroxymethyl)piperidine as a crosslinking agent in epoxy, polyurethane, and polyester systems.
Physicochemical Properties and Safety
A thorough understanding of the physicochemical properties and safety considerations of 4,4-bis(hydroxymethyl)piperidine is essential for its effective and safe use in a laboratory setting.
Table 1: Physicochemical Properties of 4,4-bis(hydroxymethyl)piperidine
| Property | Value | Source |
| CAS Number | 65515-70-0 | [Vendor Information] |
| Molecular Formula | C₇H₁₅NO₂ | [Calculated] |
| Molecular Weight | 145.20 g/mol | [Calculated] |
| Appearance | White to off-white crystalline powder or solid | [1] |
| Melting Point | 55-62 °C | [1] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Safety and Handling Precautions:
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash before reuse.
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.
Application 1: Crosslinking of Epoxy Resins
The secondary amine of the piperidine ring in 4,4-bis(hydroxymethyl)piperidine serves as an active site for the ring-opening reaction of epoxides, leading to the formation of a crosslinked network. This reaction is a nucleophilic addition where the nitrogen atom attacks one of the carbon atoms of the epoxy ring. The hydroxyl groups on the crosslinker can also contribute to the reaction by catalyzing the amine-epoxy addition.
Reaction Mechanism: Epoxy-Amine Crosslinking
The crosslinking process involves the reaction of the secondary amine of 4,4-bis(hydroxymethyl)piperidine with the epoxy groups of the resin. Each reaction of an amine with an epoxy group generates a hydroxyl group, which can further accelerate the curing process.
Caption: Epoxy-Amine Crosslinking Workflow.
Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin
This protocol provides a general procedure for the crosslinking of a DGEBA-based epoxy resin with 4,4-bis(hydroxymethyl)piperidine. The stoichiometry between the epoxy groups and the active amine hydrogens is a critical parameter for achieving optimal network properties.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
4,4-bis(hydroxymethyl)piperidine
-
Suitable solvent (e.g., acetone, THF), if required for viscosity reduction
-
Glass vials or molds
-
Stirring apparatus
-
Oven with temperature control
Procedure:
-
Stoichiometric Calculation: Determine the desired molar ratio of epoxy groups to the active amine hydrogen in 4,4-bis(hydroxymethyl)piperidine. For a secondary amine, there is one active hydrogen. A common starting point is a 1:1 molar ratio of epoxy groups to active amine hydrogens.
-
Preparation of Reactants: Accurately weigh the DGEBA resin and 4,4-bis(hydroxymethyl)piperidine into a clean, dry container. If the resin is too viscous, it can be gently warmed or a minimal amount of a suitable solvent can be added.
-
Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained. Ensure that the crosslinking agent is fully dissolved and dispersed in the epoxy resin.
-
Degassing: If bubbles are present after mixing, degas the mixture in a vacuum chamber to remove entrapped air.
-
Curing: Pour the mixture into a pre-heated mold. The curing schedule will depend on the specific epoxy system and desired properties. A typical two-stage curing process is often employed:
-
Initial Cure: Heat the mixture at a moderate temperature (e.g., 80-120 °C) for a specified time (e.g., 1-2 hours).
-
Post-Cure: Increase the temperature (e.g., to 150-180 °C) for an additional period (e.g., 2-4 hours) to ensure complete crosslinking.
-
-
Cooling and Demolding: Allow the cured polymer to cool down slowly to room temperature before demolding.
Application 2: Synthesis of Polyurethanes
The two primary hydroxyl groups of 4,4-bis(hydroxymethyl)piperidine make it an excellent diol for the synthesis of polyurethanes. In this application, it reacts with a diisocyanate in a polyaddition reaction to form a polymer chain linked by urethane bonds. The piperidine ring becomes an integral part of the polymer backbone, potentially imparting unique properties such as increased rigidity and thermal stability.
Reaction Mechanism: Polyurethane Formation
The formation of polyurethane occurs through the reaction of the hydroxyl groups of 4,4-bis(hydroxymethyl)piperidine with the isocyanate groups of a diisocyanate monomer.
Caption: Polyurethane Synthesis Workflow.
Experimental Protocol: Synthesis of a Polyurethane from Methylene Diphenyl Diisocyanate (MDI)
This protocol describes a representative one-shot bulk polymerization for synthesizing a polyurethane using 4,4-bis(hydroxymethyl)piperidine and MDI.
Materials:
-
4,4-bis(hydroxymethyl)piperidine, dried under vacuum
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL), optional
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and temperature control
-
Vacuum oven
Procedure:
-
Drying of Diol: Dry the 4,4-bis(hydroxymethyl)piperidine in a vacuum oven at a temperature below its melting point for several hours to remove any moisture, which can react with the isocyanate.
-
Reaction Setup: Set up the reaction vessel under a nitrogen atmosphere.
-
Monomer Addition: Charge the dried 4,4-bis(hydroxymethyl)piperidine into the reaction vessel. Heat the vessel to melt the diol and then add the MDI with vigorous stirring. A 1:1 molar ratio of hydroxyl groups to isocyanate groups is typically used.
-
Catalyst Addition (Optional): If a catalyst is used, it can be added at this stage to accelerate the reaction.
-
Polymerization: Continue the reaction at a controlled temperature (e.g., 80-100 °C) with continuous stirring. The viscosity of the mixture will increase as the polymerization proceeds.
-
Curing: Once the desired viscosity is reached, pour the polymer into a mold and cure it in an oven at a specific temperature (e.g., 100-120 °C) for several hours to complete the reaction.
-
Post-Curing: For optimal properties, a post-curing step at a slightly elevated temperature may be beneficial.
Application 3: Crosslinking of Polyesters
The diol functionality of 4,4-bis(hydroxymethyl)piperidine allows it to be used as a crosslinking agent for polyesters that contain reactive groups such as carboxylic acids or esters. This can be achieved either by incorporating it as a comonomer during the polyester synthesis or by reacting it with a pre-formed polyester.
Reaction Mechanism: Polyester Crosslinking
Crosslinking of polyesters with 4,4-bis(hydroxymethyl)piperidine typically proceeds through an esterification or transesterification reaction between the hydroxyl groups of the crosslinker and the carboxylic acid or ester groups of the polyester.
Caption: Polyester Crosslinking Workflow.
Experimental Protocol: Crosslinking of a Carboxyl-Terminated Polyester
This protocol provides a general method for the crosslinking of a polyester containing carboxylic acid end-groups with 4,4-bis(hydroxymethyl)piperidine.
Materials:
-
Carboxyl-terminated polyester
-
4,4-bis(hydroxymethyl)piperidine
-
Esterification catalyst (e.g., p-toluenesulfonic acid, titanium(IV) isopropoxide)
-
High-boiling point solvent (e.g., xylene, dimethylformamide), if necessary
-
Reaction vessel with a mechanical stirrer, nitrogen inlet, condenser, and Dean-Stark trap (if water is a byproduct)
Procedure:
-
Reactant and Catalyst Charging: Charge the carboxyl-terminated polyester, 4,4-bis(hydroxymethyl)piperidine, and the catalyst into the reaction vessel. The stoichiometry should be based on the desired degree of crosslinking. A common approach is to have a molar ratio of hydroxyl groups to carboxylic acid groups of around 1:1.
-
Solvent Addition (Optional): If the reaction is to be carried out in a solvent, add it at this stage.
-
Reaction: Heat the mixture under a nitrogen atmosphere with continuous stirring. If water is produced, it can be removed azeotropically using a Dean-Stark trap. The reaction temperature will depend on the specific reactants and catalyst used, typically in the range of 150-220 °C.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture or by observing the increase in viscosity.
-
Isolation of the Crosslinked Polymer: Once the desired degree of crosslinking is achieved, the product can be isolated by cooling and, if a solvent was used, by precipitation in a non-solvent followed by drying.
Characterization of Crosslinked Polymers
The success of the crosslinking reaction and the properties of the resulting polymer network can be evaluated using various analytical techniques.
Table 2: Characterization Techniques for Crosslinked Polymers
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the formation of new chemical bonds (e.g., urethane, ester) and the disappearance of reactive groups (e.g., isocyanate, epoxy). |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which typically increases with crosslink density. It can also be used to study the curing process.[3] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the crosslinked polymer. |
| Swellability Test | Assessment of the crosslink density. A lower degree of swelling in a suitable solvent indicates a higher crosslink density. |
| Mechanical Testing | Measurement of properties such as tensile strength, modulus, and elongation at break to understand the effect of crosslinking on the mechanical performance of the material. |
Conclusion
4,4-bis(hydroxymethyl)piperidine is a highly effective and versatile crosslinking agent with the potential to significantly enhance the properties of a wide range of polymers. Its unique trifunctional structure allows for its participation in various crosslinking chemistries, leading to the formation of robust and stable polymer networks. The protocols provided in this application note serve as a starting point for researchers to explore the use of this valuable building block in the development of advanced materials for diverse applications, from high-performance coatings and adhesives to innovative biomaterials and drug delivery systems. Further optimization of reaction conditions and stoichiometry will enable the fine-tuning of the final material properties to meet specific application requirements.
References
Application Notes & Protocols for the N-Protection of 4,4-Piperidinediyldimethanol: A Guide for Synthetic Strategy
Abstract
This technical guide provides detailed protocols and strategic insights for the N-protection of 4,4-piperidinediyldimethanol, a critical building block in modern drug discovery.[1][2][3] The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[1][2] Effective N-protection is paramount for controlling selectivity in multi-step syntheses involving this versatile scaffold. This document outlines optimized protocols for the installation of two of the most robust and widely used amine-protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). We delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and discuss strategies for subsequent deprotection, equipping researchers with the knowledge to seamlessly integrate this compound into complex synthetic pathways.
Introduction: The Strategic Imperative of N-Protection
This compound is a valuable starting material due to its rigid piperidine core functionalized with two primary hydroxyl groups. This unique structure allows for diverse downstream modifications. However, the secondary amine within the piperidine ring is a nucleophilic and basic center that can interfere with reactions targeting the hydroxyl groups (e.g., oxidations, esterifications, or etherifications).
Protecting the piperidine nitrogen as a carbamate temporarily masks its nucleophilicity and basicity, rendering it inert to a wide array of reaction conditions. This strategy is fundamental to ensuring high yields and minimizing side-product formation. The choice of protecting group is a critical decision, dictated by the overall synthetic plan and the chemical stability required in subsequent steps.
Selecting the Optimal Protecting Group: Boc vs. Cbz
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are among the most common amine protecting groups in organic synthesis.[4][5] Their popularity stems from their ease of installation and the orthogonality of their deprotection conditions.
| Protecting Group | Structure | Common Reagent | Key Stability | Deprotection Condition | Byproducts |
| Boc |
| Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis, and weak acids.[6] | Strong acid (e.g., TFA, HCl).[4][7][8] | Isobutylene, CO₂ |
| Cbz |
| Benzyl chloroformate (Cbz-Cl) | Stable to acid and base.[9][10] | Catalytic Hydrogenolysis (H₂, Pd/C).[9][11][12] | Toluene, CO₂ |
Causality Behind Experimental Choices:
-
Choose Boc protection when your subsequent synthetic steps involve basic conditions or catalytic hydrogenation where a Cbz group would be cleaved. The Boc group's lability under strong acid makes it ideal for final deprotection steps or when other functional groups are acid-stable.
-
Choose Cbz protection when your synthesis requires robust protection that withstands both acidic and basic reagents. Its removal via catalytic hydrogenation is exceptionally clean and occurs under neutral conditions, which is advantageous for sensitive substrates.[13] However, it is incompatible with reactions that use palladium catalysts or involve reduction of other functional groups (e.g., alkenes, alkynes, nitro groups).
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol details the reaction of this compound with di-tert-butyl dicarbonate ((Boc)₂O) to form tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate.
Reaction Workflow:
Caption: Workflow for N-Boc protection.
Principle & Mechanism: The lone pair of the secondary amine on the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of (Boc)₂O.[5][14] The reaction proceeds through a tetrahedral intermediate. A base, such as triethylamine (Et₃N), is often included to neutralize the protonated amine that forms, driving the reaction to completion.[15] The unstable tert-butyl carbonate intermediate subsequently decomposes into gaseous carbon dioxide and tert-butanol.[14]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 145.20 | 1.00 g | 6.89 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.65 g | 7.58 (1.1 eq) |
| Triethylamine (Et₃N) | 101.19 | 1.44 mL | 10.3 (1.5 eq) |
| Dichloromethane (DCM) | - | 20 mL | - |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask, add this compound (1.00 g, 6.89 mmol).
-
Dissolve the starting material in dichloromethane (20 mL).
-
Add triethylamine (1.44 mL, 10.3 mmol) to the solution and stir for 5 minutes at room temperature.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (1.65 g, 7.58 mmol) in a minimal amount of DCM.
-
Add the (Boc)₂O solution dropwise to the stirred reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, though it is often obtained in high purity after work-up.
Expected Characterization Data (tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate):
-
¹H NMR: Expect a characteristic singlet for the tert-butyl protons around δ 1.4-1.5 ppm (9H) and signals for the piperidine and hydroxymethyl protons.[16][17]
-
Mass Spectrometry (LC-MS): Calculated for C₁₂H₂₃NO₄, [M+H]⁺ = 246.17.
Protocol 2: N-Cbz Protection of this compound
This protocol details the reaction with benzyl chloroformate (Cbz-Cl) to yield benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate.
Reaction Workflow:
Caption: Workflow for N-Cbz protection.
Principle & Mechanism: The N-Cbz protection is typically carried out under Schotten-Baumann conditions.[9] The nucleophilic amine attacks the highly reactive acyl chloride of benzyl chloroformate. The reaction liberates HCl, which is neutralized by an inorganic base like sodium bicarbonate (NaHCO₃), preventing the protonation of the starting amine and allowing the reaction to proceed efficiently.[9]
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 145.20 | 1.00 g | 6.89 |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 1.28 mL | 8.96 (1.3 eq) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.16 g | 13.8 (2.0 eq) |
| Tetrahydrofuran (THF) / Water | - | 15 mL (2:1 ratio) | - |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 6.89 mmol) and sodium bicarbonate (1.16 g, 13.8 mmol) in a mixture of THF (10 mL) and water (5 mL).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate (1.28 mL, 8.96 mmol) dropwise to the suspension, ensuring the temperature remains below 5 °C.[18]
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[9]
-
In-Process Control: Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Expected Characterization Data (benzyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate):
-
¹H NMR: Expect characteristic signals for the benzylic protons around δ 5.1-5.2 ppm (2H, singlet) and the aromatic protons between δ 7.2-7.4 ppm (5H, multiplet).[19]
-
Mass Spectrometry (LC-MS): Calculated for C₁₅H₂₁NO₄, [M+H]⁺ = 280.15.
Deprotection Strategies: Reclaiming the Amine
The strategic removal of the protecting group is as crucial as its installation. The orthogonality of Boc and Cbz deprotection is a key advantage in complex synthesis.
Deprotection Logic:
Caption: Orthogonal deprotection strategies for Boc and Cbz groups.
Boc Deprotection Protocol (Acidolysis)
The Boc group is readily cleaved under strong acidic conditions.[7]
-
Dissolve the N-Boc protected piperidine (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) or a solution of 4M HCl in dioxane (3-5 equiv.) at 0 °C.[20][21]
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue by adding a base (e.g., saturated aqueous NaHCO₃) and extract the free amine with an organic solvent.[20]
Cbz Deprotection Protocol (Hydrogenolysis)
Catalytic hydrogenation is the standard method for cleaving the Cbz group.[9][12]
-
Dissolve the N-Cbz protected piperidine (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).[10][18]
-
Secure the flask to a hydrogenation apparatus and purge the system with hydrogen gas (H₂).
-
Stir the reaction vigorously under an atmosphere of H₂ (typically a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[10]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 9. One moment, please... [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. greentech.fr [greentech.fr]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ijcr.info [ijcr.info]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Biohydroxylations of Cbz-protected alkyl substituted piperidines by Beauveria bassiana ATCC 7159 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Note: FT-IR Spectroscopic Analysis of 4,4-bis(hydroxymethyl)piperidine
Abstract
This document provides a comprehensive guide to the analysis of 4,4-bis(hydroxymethyl)piperidine using Fourier Transform Infrared (FT-IR) spectroscopy. As a versatile bifunctional building block in pharmaceutical and polymer synthesis, confirming the identity and purity of this molecule is critical. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying its key functional groups: the secondary amine (N-H), the primary hydroxyl groups (O-H), and the aliphatic carbon-hydrogen (C-H) bonds of the piperidine ring. This application note details the theoretical basis for the spectral features of 4,4-bis(hydroxymethyl)piperidine, provides a step-by-step experimental protocol for data acquisition, and presents a reference table of characteristic absorption bands to aid in spectral interpretation.
Introduction and Scientific Rationale
4,4-bis(hydroxymethyl)piperidine is a heterocyclic compound featuring a central piperidine ring substituted at the C4 position with two primary alcohol functionalities. This unique structure makes it a valuable intermediate for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), ligands for metal-organic frameworks (MOFs), and specialized polymer monomers.
The efficacy of FT-IR spectroscopy in this context lies in its ability to probe the vibrational modes of covalent bonds.[1][2] Each functional group within a molecule possesses a unique set of vibrational frequencies (stretching, bending, wagging). When exposed to infrared radiation, the molecule absorbs energy at these characteristic frequencies, resulting in a unique spectral fingerprint. For 4,4-bis(hydroxymethyl)piperidine, the principal functional groups—the secondary amine, primary alcohols, and the saturated ring system—give rise to distinct and identifiable absorption bands. Analyzing these bands allows for unambiguous confirmation of the molecule's identity and can provide insights into its purity, for instance, by revealing the absence of carbonyl impurities from oxidation.
Molecular Structure
The structural arrangement of the functional groups is key to understanding the resulting FT-IR spectrum.
References
Application Notes and Protocols for the Derivatization of 4,4-Piperidinediyldimethanol for Biological Screening
Introduction: The 4,4-Piperidinediyldimethanol Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily modified to explore chemical space and optimize interactions with biological targets.[3][4] The 4,4-disubstituted piperidine motif, in particular, has been incorporated into potent antiviral, analgesic, and anticancer agents.[1][5][6][7]
This compound is a particularly attractive starting material for the construction of compound libraries for biological screening. It possesses three points of diversity: a secondary amine and two primary hydroxyl groups. This trifunctionality allows for the generation of a vast array of derivatives with diverse physicochemical properties, enhancing the probability of identifying novel bioactive molecules.[8][9]
This technical guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of this compound. The methodologies described herein are designed to be robust and adaptable, enabling researchers to efficiently generate diverse compound libraries for high-throughput screening campaigns.
Strategic Approach to Derivatization
A key consideration in the derivatization of this compound is the selective functionalization of its reactive sites. The secondary amine is generally more nucleophilic than the primary alcohols, allowing for selective N-functionalization. However, to achieve selective modification of the hydroxyl groups, protection of the piperidine nitrogen is often necessary. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[10]
Our strategic workflow for generating a diverse library from this compound is outlined below. This involves an initial N-protection step, followed by derivatization of the hydroxyl groups, and finally, deprotection and subsequent N-functionalization.
Diagram: Overall Derivatization Workflow
Caption: A strategic workflow for the diversification of this compound.
Part 1: Protection of the Piperidine Nitrogen
To enable selective derivatization of the hydroxyl groups, the piperidine nitrogen must first be protected. The use of the Boc protecting group is highly recommended.
Protocol 1: Synthesis of tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
This protocol describes the protection of the secondary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or DCM.
-
Add sodium bicarbonate (1.5 eq) or triethylamine (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate.[4]
Expected Outcome: The N-Boc protected product is typically a white solid. Characterization by ¹H NMR should show a characteristic singlet for the Boc group protons around 1.4 ppm. Mass spectrometry should confirm the expected molecular weight.
Part 2: Derivatization of the Hydroxyl Groups
With the piperidine nitrogen protected, the two primary hydroxyl groups are available for a variety of functionalization reactions.
A. Esterification
Esterification is a robust method to introduce a wide range of functionalities. Both mono- and di-esterification can be achieved by controlling the stoichiometry of the reagents.
Protocol 2: Di-esterification of N-Boc-4,4-bis(hydroxymethyl)piperidine
This protocol describes the formation of a diester using an acid chloride.
Materials:
-
tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
-
Acid chloride (e.g., benzoyl chloride) (2.2 eq)
-
Triethylamine (NEt₃) or Pyridine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Add triethylamine or pyridine (2.5 eq) and cool the mixture to 0 °C.
-
Add the acid chloride (2.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane).
| Derivative Example | Acid Chloride | Yield (%) | Purity (%) |
| Di-benzoate | Benzoyl chloride | 85-95 | >95 |
| Di-acetate | Acetyl chloride | 90-98 | >98 |
| Di-pivaloate | Pivaloyl chloride | 80-90 | >95 |
Protocol 3: Selective Mono-esterification using the Mitsunobu Reaction
The Mitsunobu reaction allows for the esterification of alcohols under mild conditions and can be tuned for mono-esterification of diols.[1][2][5][8][11]
Materials:
-
tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate, the carboxylic acid, and triphenylphosphine in anhydrous THF at 0 °C.
-
Slowly add DIAD or DEAD to the cooled solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction for the formation of the mono-ester product by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography. The separation of the desired mono-ester from the di-ester and unreacted starting material may require careful optimization of the eluent system.
Diagram: Esterification Pathways
Caption: Pathways for di- and mono-esterification of the protected diol.
B. Etherification
The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[9][12][13][14][15]
Protocol 4: Di-etherification via Williamson Ether Synthesis
Materials:
-
tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
-
Alkyl halide (e.g., benzyl bromide) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF or THF at 0 °C, add a solution of tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add the alkyl halide (2.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Derivative Example | Alkyl Halide | Yield (%) | Purity (%) |
| Di-benzyl ether | Benzyl bromide | 70-85 | >95 |
| Di-ethyl ether | Ethyl iodide | 65-80 | >95 |
| Di-allyl ether | Allyl bromide | 75-90 | >95 |
Part 3: Deprotection and N-Functionalization
Once the hydroxyl groups have been derivatized, the Boc protecting group can be removed to liberate the secondary amine for further functionalization.
Protocol 5: N-Boc Deprotection
Materials:
-
N-Boc protected piperidine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in DCM.
-
Add TFA (5-10 equivalents) or an equal volume of 4M HCl in dioxane at 0 °C.[10]
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess acid in vacuo.
-
To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative.[10]
A. N-Alkylation and N-Acylation
The liberated secondary amine can be readily functionalized using standard N-alkylation or N-acylation protocols.
Protocol 6: Reductive Amination
Reductive amination is a versatile method for introducing a wide range of substituents onto the piperidine nitrogen.[16][17][18][19][20]
Materials:
-
Deprotected piperidine derivative
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the deprotected piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE or DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
B. Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction is a powerful tool for rapidly generating complex molecules from simple starting materials.[21][22][23][24]
Protocol 7: Ugi Four-Component Reaction
Materials:
-
Deprotected piperidine derivative (amine component)
-
Aldehyde or ketone
-
Carboxylic acid
-
Isocyanide
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a vial, combine the deprotected piperidine derivative (1.0 eq), the aldehyde or ketone (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq).
-
Add methanol or TFE as the solvent.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the product by flash column chromatography or preparative HPLC.
Diagram: N-Functionalization Strategies
Caption: Diverse N-functionalization approaches for the piperidine scaffold.
Analytical Characterization
The structural integrity and purity of all synthesized derivatives should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.[25][26][27][28][29] The disappearance of the alcohol protons and the appearance of new signals corresponding to the introduced ester or ether groups in the ¹H NMR spectrum are indicative of a successful reaction. Similarly, changes in the chemical shifts of the carbons adjacent to the oxygen atoms in the ¹³C NMR spectrum provide further confirmation. For N-functionalized products, the appearance of new signals corresponding to the added substituent is expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.
-
Chromatography: TLC is a crucial tool for monitoring reaction progress. HPLC is recommended for determining the purity of the final compounds. For basic piperidine derivatives, the use of a mobile phase modifier (e.g., triethylamine) or a base-deactivated column may be necessary to obtain good peak shapes.[3][6][30]
Conclusion
This compound is a versatile and valuable building block for the synthesis of diverse compound libraries for biological screening. The protocols outlined in this application note provide a robust framework for the systematic derivatization of its three functional groups. By employing a combination of protection/deprotection strategies and a variety of coupling reactions, researchers can efficiently generate a wide array of novel molecules with diverse physicochemical properties. The successful application of these methods will undoubtedly accelerate the discovery of new chemical entities with therapeutic potential.
References
- 1. Regioselective esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson Synthesis [organic-chemistry.org]
- 16. ics-ir.org [ics-ir.org]
- 17. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organicreactions.org [organicreactions.org]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Ugi Reaction [organic-chemistry.org]
- 25. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 26. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 4,4-bis(hydroxymethyl)piperidine as a Versatile Scaffold in Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Design with the Piperidine Scaffold
The piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the structure of a vast number of approved pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in precise three-dimensional orientations.[3] As drug discovery endeavors tackle increasingly complex biological targets, the demand for scaffolds that provide access to non-flat, three-dimensional chemical space has grown significantly. Such 3D structures can offer improved target engagement, enhanced selectivity, and more favorable pharmacokinetic profiles compared to their flat, aromatic counterparts.
This application note introduces 4,4-bis(hydroxymethyl)piperidine , a highly functionalized and versatile building block poised to address the need for greater structural diversity in drug discovery. The geminal dihydroxymethyl substitution at the 4-position of the piperidine ring offers a unique combination of properties:
-
A Rigid Core: The C4-disubstitution imparts conformational rigidity, reducing the entropic penalty upon binding to a biological target.
-
Dual Functionality: The two primary hydroxyl groups serve as convenient handles for a wide range of chemical transformations, allowing for the creation of diverse libraries of compounds.
-
Improved Physicochemical Properties: The hydroxyl groups enhance aqueous solubility, a critical parameter for drug candidates.
-
A Gateway to Spirocycles: The 1,3-diol arrangement is an ideal precursor for the synthesis of spirocyclic structures, a highly sought-after motif in modern drug design for their novelty and ability to explore new chemical space.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and strategic application of the 4,4-bis(hydroxymethyl)piperidine scaffold.
Physicochemical Properties of the Core Scaffold
To facilitate its use in drug design programs, the key physicochemical properties of the parent scaffold, 4,4-bis(hydroxymethyl)piperidine, have been calculated and are summarized below. These properties highlight its suitability as a fragment or building block in drug discovery campaigns.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 145.20 g/mol | Well within the "rule of three" for fragment-based drug discovery. |
| cLogP | -1.5 | Indicates high hydrophilicity and potential for good aqueous solubility. |
| Hydrogen Bond Donors | 3 (2x -OH, 1x -NH) | Provides multiple points for interaction with biological targets. |
| Hydrogen Bond Acceptors | 3 (2x -OH, 1x -NH) | Offers additional opportunities for target binding. |
| Topological Polar Surface Area | 52.49 Ų | Suggests good potential for cell permeability. |
Synthesis of the N-Boc Protected Scaffold: A Step-by-Step Protocol
The synthesis of the N-Boc protected 4,4-bis(hydroxymethyl)piperidine scaffold can be achieved in a straightforward, multi-step process starting from commercially available diethyl 4,4-piperidinedicarboxylate. The N-Boc protecting group is ideal for ensuring chemoselectivity in subsequent derivatization reactions.
Protocol 1: Synthesis of N-Boc-4,4-bis(hydroxymethyl)piperidine
This protocol details the reduction of the diester to the diol, followed by the protection of the piperidine nitrogen.
Step 1: Reduction of Diethyl 4,4-piperidinedicarboxylate to 4,4-bis(hydroxymethyl)piperidine
-
Reaction Setup: To a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (4 equivalents) in anhydrous tetrahydrofuran (THF) (200 mL).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Diester: Dissolve diethyl 4,4-piperidinedicarboxylate (1 equivalent) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding water (equal volume to the grams of LiAlH₄ used), followed by 15% aqueous NaOH solution (equal volume to the grams of LiAlH₄ used), and then water again (3 times the volume of the grams of LiAlH₄ used).
-
Work-up: Filter the resulting white precipitate through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield crude 4,4-bis(hydroxymethyl)piperidine as a viscous oil or solid. The crude product can be used directly in the next step.
Step 2: N-Boc Protection of 4,4-bis(hydroxymethyl)piperidine
-
Reaction Setup: Dissolve the crude 4,4-bis(hydroxymethyl)piperidine from the previous step (1 equivalent) in a mixture of dichloromethane (DCM) and water (1:1, 10 volumes).
-
Addition of Reagents: Add triethylamine (Et₃N) (2.5 equivalents) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) in DCM (2 volumes).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-Boc-4,4-bis(hydroxymethyl)piperidine as a white solid.
Applications in Medicinal Chemistry: Derivatization Strategies and Protocols
The twin hydroxyl groups of the 4,4-bis(hydroxymethyl)piperidine scaffold are its most powerful feature, offering a multitude of possibilities for derivatization.
As a Bivalent Linker via Etherification and Esterification
The two hydroxyl groups can be independently or simultaneously functionalized to create bivalent ligands, which can bridge two binding sites on a single target or interact with two different targets. This strategy is particularly useful for enhancing potency and selectivity.
This protocol describes the formation of di-ethers, which can be used to introduce a wide variety of substituents.[5]
-
Reaction Setup: To a solution of N-Boc-4,4-bis(hydroxymethyl)piperidine (1 equivalent) in anhydrous dimethylformamide (DMF) (10 volumes) in a flame-dried round-bottom flask under argon, add sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 equivalents) portion-wise at 0 °C.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (2.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
This protocol is a classic method for forming esters from carboxylic acids and alcohols under acidic catalysis.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-4,4-bis(hydroxymethyl)piperidine (1 equivalent) and the desired carboxylic acid (2.5 equivalents) in a suitable solvent (e.g., toluene, 10 volumes).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).
-
Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Work-up and Purification: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting di-ester by flash column chromatography.
As a Precursor to Spirocyclic Scaffolds
The 1,3-diol arrangement of the scaffold is ideal for the construction of spirocyclic systems, which are of great interest in drug discovery due to their rigid, three-dimensional nature.[2][4][8]
This protocol describes the acid-catalyzed reaction of the diol with a ketone to form a spirocyclic ketal.
-
Reaction Setup: Dissolve N-Boc-4,4-bis(hydroxymethyl)piperidine (1 equivalent) and a ketone (e.g., acetone, cyclohexanone) (1.5 equivalents) in an anhydrous, non-polar solvent like toluene or benzene (10 volumes).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-TsOH (0.05 equivalents).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction until no more water is collected.
-
Work-up and Purification: Cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the spiro-ketal product by flash chromatography.
Exemplary Application: A Scaffold for Kinase Inhibitor Libraries
The 4,4-bis(hydroxymethyl)piperidine scaffold is an excellent starting point for the development of kinase inhibitors. The piperidine nitrogen can be functionalized with a hinge-binding motif (e.g., a pyrrolopyrimidine), while the diol can be elaborated into a spirocycle that projects into the solvent-exposed region, allowing for the modulation of physicochemical properties and the exploration of additional interactions.
Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox
The 4,4-bis(hydroxymethyl)piperidine scaffold represents a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality, coupled with the dual reactivity of its hydroxyl groups, provides a powerful platform for creating novel, diverse, and structurally complex molecules. From bivalent linkers to intricate spirocyclic systems, the applications of this scaffold are broad and promising. The protocols outlined in this document provide a solid foundation for researchers to begin exploring the potential of this exciting building block in their own drug discovery programs.
References
- 1. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Piperidinediyldimethanol
Welcome to the technical support center for the synthesis of 4,4-Piperidinediyldimethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. This compound is a valuable building block in pharmaceutical development, prized for the structural rigidity and versatile functional handles it introduces into novel drug candidates.[1][2][3] Its synthesis, while conceptually straightforward, involves steps that require careful optimization to overcome common pitfalls.
This document moves beyond simple protocols to explain the causality behind experimental choices, providing a self-validating framework for your laboratory work.
High-Level Synthetic Workflow
The most common and scalable approach to this compound involves a two-stage process: first, the formation of a piperidine ring with diester functionality at the C4 position, followed by the reduction of these esters to the corresponding diol.
Caption: General synthetic pathway to this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Part 1: Dieckmann Condensation for Piperidone Core Synthesis
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is the foundational step for building the piperidone ring.[4][5][6] Success in this stage is critical for the overall yield.
Q1: My Dieckmann condensation yield is very low or the reaction is not proceeding. What are the likely causes?
A1: Low yields in this cyclization are almost always traced back to the base, solvent, or presence of moisture.
-
Causality (The "Why"): The reaction mechanism relies on the formation of a resonance-stabilized enolate ion by deprotonating the α-carbon of one ester group.[7][8] This enolate then attacks the second ester carbonyl. If the base is not strong enough, if it is consumed by trace amounts of water, or if the solvent destabilizes the key intermediates, the reaction will fail.
-
Troubleshooting Steps:
-
Choice of Base: While historically sodium ethoxide was used, modern syntheses benefit from stronger, non-nucleophilic bases which minimize side reactions.[5] Sodium hydride (NaH) is a common choice, but ensure it is fresh and handled under an inert atmosphere (Argon or Nitrogen).
-
Solvent Purity: The solvent MUST be anhydrous. Toluene and THF are excellent choices but must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). Polar aprotic solvents like THF can help stabilize the enolate intermediate.[5]
-
Temperature Control: The initial deprotonation is often performed at room temperature or below, followed by heating to reflux to drive the cyclization to completion.[7] Ensure your reaction is maintained at the appropriate temperature for a sufficient duration (often 12-24 hours).
-
Reaction Workup: The reaction is typically quenched with a mild acid (e.g., saturated aqueous NH₄Cl or dilute HCl) to protonate the resulting enolate of the β-keto ester.[4][7] Improper workup can lead to product degradation.
-
| Parameter | Common Issue | Recommended Action |
| Base | Insufficient deprotonation; base quenched by protic impurities. | Use a strong, non-nucleophilic base like NaH (60% in mineral oil) or t-BuOK. Ensure inert atmosphere. |
| Solvent | Presence of water or alcohol, which consumes the base. | Use freshly distilled, anhydrous solvents like Toluene or THF. |
| Temperature | Incomplete reaction due to insufficient thermal energy. | After initial stirring at room temperature, reflux for an extended period (e.g., 20 hours) to ensure completion.[7] |
| Concentration | Intermolecular side reactions favored at low concentrations. | Maintain a reasonable concentration as specified in established protocols. |
digraph "Dieckmann_Mechanism" { rankdir="LR"; node [shape=box, style="rounded", fontname="Arial", color="#202124"]; edge [fontname="Arial", color="#34A853"];
"Diester" -> "Enolate" [label=" Base (e.g., NaH)\n-H₂"]; "Enolate" -> "Tetrahedral Int." [label=" Intramolecular\nNucleophilic Attack"]; "Tetrahedral Int." -> "β-Keto Ester Enolate" [label=" -OEt⁻"]; "β-Keto Ester Enolate" -> "Final Product\n(β-Keto Ester)" [label=" H₃O⁺ Workup"]; }
Caption: Key mechanistic steps of the Dieckmann Condensation.
Part 2: Reduction of the Diester to the Diol
Once the 4,4-piperidinedicarboxylate is obtained and purified, the next critical step is the complete reduction of both ester groups to primary alcohols.
Q2: My reduction with Lithium Aluminum Hydride (LiAlH₄) is incomplete, yielding mono-alcohols or unreacted starting material. How can I improve the yield of the diol?
A2: Incomplete reduction is a frequent issue, typically stemming from reagent stoichiometry, reaction conditions, or premature quenching.
-
Causality (The "Why"): LiAlH₄ is a powerful, non-selective reducing agent that provides hydride (H⁻) ions. Each mole of LiAlH₄ delivers four hydride equivalents. The reduction of an ester to an alcohol is a two-step process (ester -> aldehyde -> alcohol), consuming two hydrides per ester group. Therefore, a minimum of one full equivalent of LiAlH₄ is required to reduce two ester groups. In practice, an excess is always used to account for any side reactions and ensure the reaction goes to completion.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Use a sufficient excess of LiAlH₄. A common starting point is 2-3 equivalents relative to the diester.[9]
-
Strictly Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be conducted in an anhydrous solvent (typically THF or diethyl ether) under an inert atmosphere. Any moisture will consume the reagent and dramatically lower the effective concentration.
-
Controlled Addition: The reaction is highly exothermic. Add the diester solution slowly to a cooled (0 °C) suspension of LiAlH₄.[10] After the addition, allow the mixture to warm to room temperature and stir overnight to ensure the reaction is complete.[10]
-
Proper Quenching (Fieser Workup): The workup is critical for both safety and isolating the product. A carefully controlled sequential addition of water, followed by aqueous NaOH, and then more water is a reliable method to quench excess LiAlH₄ and precipitate the aluminum salts, making filtration straightforward.[9]
-
| Parameter | Common Issue | Recommended Action |
| LiAlH₄ Equivalents | Insufficient hydride source for complete reduction of both esters. | Use 2-3 molar equivalents of LiAlH₄ per mole of diester. |
| Reaction Solvent | Trace moisture quenches the highly reactive LiAlH₄. | Use freshly distilled, anhydrous THF or Et₂O under an inert atmosphere. |
| Temperature | Runaway reaction or incomplete reaction. | Add the substrate solution slowly at 0 °C, then allow to warm to room temp and stir overnight.[10] |
| Workup | Formation of gelatinous aluminum salts that are difficult to filter. | Employ a Fieser workup: carefully and sequentially add X mL H₂O, X mL 15% NaOH(aq), then 3X mL H₂O for every Y g of LiAlH₄ used. |
Experimental Protocols
Protocol 1: General Procedure for LiAlH₄ Reduction of Diethyl 4,4-Piperidinedicarboxylate
This protocol is a representative example and should be adapted based on the specific N-protecting group and scale.
-
Setup: Under an inert atmosphere (Argon), suspend lithium aluminum hydride (LiAlH₄, 2.5 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the N-protected diethyl 4,4-piperidinedicarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-16 hours).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. Follow with the addition of 15% aqueous NaOH solution, and finally, add more water. A common ratio is 1:1:3 by volume of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄ used.[9][10]
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure N-protected this compound.
References
- 1. What are the advantages of using 4 - Piperidinemethanol in drug design? - Blog [zbwhr.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 8. purechemistry.org [purechemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reduction of 4,4-Piperidinedicarboxylates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with the reduction of 4,4-piperidinedicarboxylates. The transformation of these diesters into the corresponding 4,4-bis(hydroxymethyl)piperidines is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2] While seemingly straightforward, this reduction is often plagued by side reactions that can complicate purification and significantly lower yields.
This document provides in-depth troubleshooting advice in a practical question-and-answer format, explaining the causality behind common issues and offering field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is incomplete. I'm recovering starting material or a mono-reduced amino alcohol. What's going wrong?
Answer: This is one of the most common issues and typically points to problems with the reducing agent's stoichiometry or reactivity. The reduction of an ester to a primary alcohol with a hydride source like Lithium Aluminum Hydride (LiAlH₄) is a two-step process that consumes two equivalents of hydride per ester group.[3]
Probable Causes & Solutions:
-
Incorrect Stoichiometry: A 4,4-piperidinedicarboxylate possesses two ester groups. If the piperidine nitrogen is unprotected (a secondary amine, N-H), it has an acidic proton. Strong, non-selective hydrides like LiAlH₄ will first deprotonate the N-H group before reducing the esters.[4] Therefore, you must account for this in your calculations.
-
Solution: For an N-H piperidine, a minimum of 5 hydride equivalents are theoretically required (1 for the N-H proton and 2 for each of the two ester groups). In practice, a larger excess (e.g., 2.5 to 3 equivalents of LiAlH₄) is recommended to drive the reaction to completion.
-
-
Reagent Purity and Handling: LiAlH₄ is highly reactive and decomposes upon exposure to atmospheric moisture.[5] Using aged or improperly handled reagent will result in lower-than-expected active hydride content.
-
Solution: Always use a fresh bottle of LiAlH₄ or titrate older batches to determine the active hydride concentration. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents.[6]
-
-
Steric Hindrance: The geminal substitution at the 4-position can create steric hindrance, making the carbonyl carbons less accessible to the bulky aluminohydride complex.[7]
-
Solution: Increase the reaction temperature (e.g., refluxing in THF) or extend the reaction time to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Experimental Workflow: Optimizing the Reduction
Caption: Optimized workflow for the reduction of 4,4-piperidinedicarboxylates.
Question 2: I'm observing an unexpected N-alkylated or N-acylated side product. Where is it coming from?
Answer: The piperidine nitrogen is a nucleophile, especially after the initial deprotonation during the reaction, making it susceptible to alkylation or acylation.[8] This often occurs during the workup phase if inappropriate quenching agents are used.
Probable Causes & Solutions:
-
Quenching with Esters: A common mistake is to quench excess LiAlH₄ with ethyl acetate. The piperidine nitrogen can attack the ester, leading to an N-acetylated intermediate. This amide intermediate is then subsequently reduced by any remaining LiAlH₄ to an N-ethylpiperidine derivative.[4]
-
Solution: Avoid using esters for quenching. Employ the Fieser workup method: sequential, careful, and dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure safely neutralizes the excess hydride and precipitates aluminum salts as easily filterable solids.
-
-
N-H Basicity: The secondary amine is inherently basic and can participate in various side reactions.[9]
-
Solution (Proactive): The most robust solution is to protect the piperidine nitrogen before the reduction step. A tert-butyloxycarbonyl (Boc) group is ideal as it is stable to LiAlH₄ and can be easily removed later under acidic conditions. This preemptively eliminates all side reactions related to the N-H proton and the nucleophilic nitrogen.
-
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways during reduction and workup.
Question 3: During subsequent functionalization of the diol, I isolated a bicyclic product, a 1-azabicyclo[2.2.2]octane derivative. How did this form?
Answer: This is a classic example of an intramolecular cyclization. While not a side reaction of the reduction itself, it's a common and often unexpected outcome in the subsequent steps if the diol product is not handled correctly, particularly if you are trying to functionalize the hydroxyl groups.
Probable Causes & Solutions:
-
Activation of Hydroxyl Groups: If you attempt to convert the primary alcohols into better leaving groups (e.g., by converting them to mesylates or tosylates) while the piperidine nitrogen is unprotected, the nitrogen will act as an intramolecular nucleophile. It will readily attack the newly formed electrophilic carbon center, displacing the leaving group to form a stable, six-membered ring, resulting in the bicyclic structure.[10]
-
Solution: If further functionalization of the hydroxyl groups is required, the piperidine nitrogen must be protected before activating the alcohols. A Boc or Cbz protecting group will prevent the nitrogen's nucleophilicity and avert this cyclization pathway.
-
Mechanism: Intramolecular Cyclization
Caption: Pathway for the formation of a bicyclic side product.
Data Summary & Protocols
Table 1: Comparison of Common Reducing Agents for Esters
| Reducing Agent | Formula | Reactivity vs. Esters | Typical Solvents | Key Considerations |
| Lithium Aluminum Hydride | LiAlH₄ | High [11] | THF, Diethyl Ether | Powerful, non-selective. Reduces most carbonyls. Reacts violently with water.[5] |
| Lithium Borohydride | LiBH₄ | Moderate | THF, Diethyl Ether | Milder than LiAlH₄ but more reactive than NaBH₄. Can reduce esters.[11] |
| Sodium Borohydride | NaBH₄ | Very Low [11] | Methanol, Ethanol | Generally does not reduce esters unless additives or high temperatures are used.[12] |
| Diisobutylaluminum Hydride | DIBAL-H | High (Controlled) | Toluene, Hexane, DCM | Can be used to reduce esters to aldehydes at low temperatures.[13] |
Protocol 1: General Procedure for N-Boc Protection
-
Dissolution: Dissolve the starting diethyl 4,4-piperidinedicarboxylate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or use an aqueous sodium bicarbonate solution.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water. If using an organic solvent, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The N-Boc protected product can often be used without further purification.
Protocol 2: Optimized Reduction of N-Boc-4,4-piperidinedicarboxylate
-
Setup: Under an argon atmosphere, add LiAlH₄ (2.5 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. Add anhydrous THF to create a slurry.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve the N-Boc protected diester (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. If TLC shows incomplete reaction, gently heat the mixture to reflux for 2-4 hours.
-
Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and slowly add X mL of water dropwise (where X = grams of LiAlH₄ used). Follow with the dropwise addition of X mL of 15% (w/v) aqueous NaOH. Finally, add 3X mL of water dropwise.
-
Filtration: A granular white precipitate of aluminum salts should form. Allow the slurry to stir at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude diol can be purified by silica gel column chromatography.
References
- 1. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of esters to alcohols [quimicaorganica.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 12. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 13. davuniversity.org [davuniversity.org]
Technical Support Center: Purification of 4,4-bis(hydroxymethyl)piperidine by Recrystallization
Welcome to the technical support center for the purification of 4,4-bis(hydroxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this highly polar compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 4,4-bis(hydroxymethyl)piperidine, offering explanations and actionable solutions.
Issue 1: Poor Crystal Yield
Question: I am getting a very low yield of crystals after cooling the recrystallization solution. What are the common causes and how can I improve my recovery?
Answer:
Low crystal yield is a frequent challenge and can stem from several factors. The most common culprit is using an excessive amount of solvent to dissolve the crude product.[1] The goal is to create a saturated solution at the solvent's boiling point, so using the minimum amount of hot solvent is critical.[2]
Causality and Solutions:
-
Excess Solvent: If too much solvent is used, the solution may not become saturated upon cooling, thus preventing crystal formation.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe the formation of a slight turbidity or crystals at the surface, then allow it to cool slowly.[3]
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be achieved by passing hot solvent through the setup just before filtering your product solution.[4]
-
-
Incomplete Crystallization: The cooling period may be insufficient, or the final temperature not low enough to maximize precipitation.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.[5]
-
Issue 2: "Oiling Out" - Formation of a Liquid Instead of Crystals
Question: Upon cooling, my product is separating as an oil instead of solid crystals. Why is this happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it exceeds its solubility limit as a liquid before it can form an ordered crystal lattice.[4] This is a common issue with highly polar compounds like 4,4-bis(hydroxymethyl)piperidine, especially when using mixed solvent systems.[3]
Causality and Solutions:
-
Solution Cooling Too Rapidly: Rapid cooling does not provide sufficient time for the molecules to orient themselves into a crystal lattice.
-
Solution: Allow the solution to cool slowly. Let it first reach room temperature undisturbed before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[6]
-
-
Inappropriate Solvent System: The polarity of the solvent may not be ideal, leading to the separation of the solute as a supersaturated liquid phase.
-
Solution: Re-heat the solution until the oil dissolves completely. Add a small amount of a "good" solvent (one in which the compound is more soluble) to prevent immediate re-oiling upon cooling.[7] Alternatively, if using a solvent-antisolvent system, ensure the antisolvent is added very slowly at an elevated temperature.
-
-
High Impurity Levels: Significant amounts of impurities can disrupt the crystallization process and promote oiling.
-
Solution: It may be necessary to perform a preliminary purification step, such as a column chromatography, to remove the bulk of the impurities before attempting recrystallization.
-
Issue 3: Crystals Are Colored or Appear Impure
Question: My final crystals have a yellowish tint, but the pure compound should be white. How can I remove colored impurities?
Answer:
A yellowish or off-white color often indicates the presence of residual starting materials, byproducts from the synthesis, or oxidation products.[8] Piperidine derivatives can be susceptible to oxidation, which can lead to discoloration.[8]
Causality and Solutions:
-
Colored Impurities: These are often highly polar, conjugated molecules that are soluble in the recrystallization solvent.
-
Inadequate Washing: Residual mother liquor on the crystal surface will contain dissolved impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4,4-bis(hydroxymethyl)piperidine?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2] Given the polar nature of 4,4-bis(hydroxymethyl)piperidine due to the two hydroxyl groups and the secondary amine, polar protic solvents are a good starting point.[2][10]
-
Single Solvents: Ethanol, methanol, or isopropanol are often good choices for piperidine derivatives.[5] Water can also be considered, especially for highly polar compounds.[11]
-
Solvent/Anti-Solvent Systems: A two-solvent system can be effective if a suitable single solvent cannot be found.[5] A common approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., methanol or ethanol) and then slowly add a "poor" solvent or "anti-solvent" (e.g., diethyl ether or hexane) in which it is insoluble, until the solution becomes turbid.[5][8]
A systematic approach to solvent selection involves testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[8]
| Solvent System | Suitability for 4,4-bis(hydroxymethyl)piperidine | Rationale |
| Single Solvents | ||
| Water | Potentially good, but may require a large volume. | The compound's high polarity suggests good solubility.[2] |
| Ethanol/Methanol | Good starting point. | Alcohols are polar protic solvents that often work well for polar compounds.[5] |
| Acetone | May be effective. | A moderately polar aprotic solvent.[10] |
| Solvent/Anti-Solvent Pairs | ||
| Ethanol/Diethyl Ether | A common and effective pair. | Dissolve in ethanol (good solvent) and add diethyl ether (poor solvent).[2] |
| Methanol/Hexane | Another viable option. | Dissolve in methanol and add hexane.[2] |
Q2: How can I induce crystallization if no crystals form upon cooling?
A2: If crystals do not form spontaneously, the solution may be supersaturated.[3] Several techniques can be used to induce crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[3]
-
Reducing Solvent Volume: As mentioned in the troubleshooting guide, carefully evaporating some of the solvent will increase the concentration and can induce crystallization.[3]
-
Extreme Cooling: While slow cooling is generally preferred, sometimes a colder environment can initiate crystallization. Try placing the solution in a freezer for a short period, but be mindful that rapid crystal growth can trap impurities.[4]
Q3: How do I know if my recrystallized product is pure?
A3: The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically 1-2 °C). Impurities will broaden and depress the melting point range.[12]
-
Thin-Layer Chromatography (TLC): Compare the TLC of the recrystallized product with the crude material. The purified product should ideally show a single spot.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
Experimental Protocol: Recrystallization of 4,4-bis(hydroxymethyl)piperidine
This protocol provides a general guideline. The optimal solvent and volumes may need to be determined experimentally.
Materials:
-
Crude 4,4-bis(hydroxymethyl)piperidine
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (hot plate or steam bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in a few potential solvents at room temperature and upon heating to select the most suitable one.[8]
-
Dissolution: Place the crude 4,4-bis(hydroxymethyl)piperidine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.[2]
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[9]
-
Hot Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Covering the flask will slow down cooling and promote the growth of larger crystals.[5]
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[8]
-
Analysis: Determine the melting point and assess the purity of the final product using appropriate analytical methods.[12]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. youtube.com [youtube.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. docsity.com [docsity.com]
- 7. Recrystallization [wiredchemist.com]
- 8. benchchem.com [benchchem.com]
- 9. Recrystallization [sites.pitt.edu]
- 10. rubingroup.org [rubingroup.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
Preventing oxidation of 4,4-Piperidinediyldimethanol during storage
Technical Support Center: 4,4-Piperidinediyldimethanol
Guide: Proactive Strategies for Preventing Oxidation During Storage
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the causes of oxidation in this compound and offers robust, actionable protocols to ensure its long-term integrity.
Frequently Asked Questions (FAQs) on Storage & Stability
Question 1: What are the primary signs that my sample of this compound may have oxidized?
Answer: The initial signs of degradation are often subtle. Visually, you may observe a color change from a clear, colorless liquid to a pale yellow or brown hue. In advanced stages of oxidation, you might notice an increase in viscosity or the formation of precipitates. However, significant degradation can occur before any visual cues are apparent. Therefore, for sensitive applications, analytical confirmation is strongly recommended.
Question 2: What are the ideal storage conditions for this compound?
Answer: Based on material safety data sheets and chemical stability principles, the ideal storage conditions aim to minimize exposure to oxygen, heat, and light—the primary drivers of oxidation. The product is known to be chemically stable under standard ambient conditions (room temperature) when stored correctly.[1]
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Store in a cool place.[1][2] | Reduces the kinetic rate of oxidation reactions. Avoid freezing unless specified, as this can cause moisture condensation upon thawing. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Oxygen is the primary oxidizing agent. Displacing it with an inert gas is the most effective preventative measure. |
| Container | Tightly sealed, amber glass bottle.[1] | Amber glass protects the compound from UV light, which can catalyze the formation of free radicals and initiate oxidation. A tight seal prevents atmospheric oxygen and moisture ingress.[1] |
| Location | A dry, well-ventilated, and secured area.[1][3] | Prevents moisture absorption and ensures that any potential vapors do not accumulate. Storing in a locked cabinet is advised.[1][4] |
| Incompatibilities | Keep away from strong oxidizing agents and strong acids.[3] | These substances can react directly and aggressively with the compound, leading to rapid and hazardous degradation. |
Question 3: My lab doesn't have an argon/nitrogen line. Can I still store it safely?
Answer: Yes, while an inert atmosphere is the gold standard for long-term storage, you can significantly prolong the shelf-life by adhering strictly to other best practices. Ensure the container cap has a high-quality, intact liner (e.g., PTFE) and is sealed very tightly immediately after each use. Minimize the headspace (the volume of air) in the bottle. If you have used a significant portion of the reagent, consider transferring the remainder to a smaller, appropriately sized amber glass bottle to reduce its exposure to trapped oxygen.
Troubleshooting Guide: Investigating and Confirming Oxidation
If you suspect your sample has degraded, a systematic approach can help you confirm its status and decide on the next steps.
References
Technical Support Center: Challenges in the N-functionalization of 4,4-bis(hydroxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the N-functionalization of 4,4-bis(hydroxymethyl)piperidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile scaffold. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols to ensure the integrity of your research.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the N-functionalization of 4,4-bis(hydroxymethyl)piperidine, offering solutions and preventative strategies.
Issue 1: Low Yield or Incomplete N-Alkylation
Question: My N-alkylation of 4,4-bis(hydroxymethyl)piperidine is sluggish or results in a low yield of the desired product. What are the potential causes and how can I improve the reaction efficiency?
Answer: Slow or incomplete N-alkylation can be attributed to several factors, including steric hindrance, the reactivity of the alkylating agent, and suboptimal reaction conditions.[1] The two hydroxymethyl groups at the C4 position can sterically hinder the approach of the alkylating agent to the nitrogen atom.
Troubleshooting Strategies:
-
Choice of Alkylating Agent: The reactivity of the leaving group on your alkylating agent is critical. If you are using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction.[1]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially when dealing with sterically hindered substrates.[1] However, be mindful that higher temperatures may also promote side reactions. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally effective for N-alkylation reactions.[2]
-
Use of a Base: The reaction of a piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1] To prevent this, a non-nucleophilic base should be added to scavenge the acid.[1]
| Base | Key Characteristics |
| Potassium Carbonate (K₂CO₃) | A common and cost-effective choice. |
| Triethylamine (Et₃N) | A stronger organic base. |
| DIPEA (Hünig's base) | A sterically hindered, non-nucleophilic base, ideal for preventing side reactions.[3] |
| Sodium Bicarbonate (NaHCO₃) | A milder base suitable for sensitive substrates.[1] |
Experimental Protocol: General N-Alkylation
-
To a stirred solution of 4,4-bis(hydroxymethyl)piperidine (1.0 eq) in anhydrous acetonitrile (0.1 M), add N,N-diisopropylethylamine (DIPEA) (1.5 eq).[1]
-
Slowly add the alkyl halide (1.1 eq) to the solution at room temperature under a nitrogen atmosphere.[1] A syringe pump is recommended for slow, controlled addition to minimize side reactions.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Partition the residue between an organic solvent (e.g., diethyl ether or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.[1][2] Caution: Carbon dioxide will be evolved.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated product.[1]
Issue 2: O-Alkylation Side Products
Question: I am observing the formation of O-alkylated byproducts on one or both of the hydroxymethyl groups in addition to my desired N-alkylated product. How can I prevent this?
Answer: The hydroxyl groups of 4,4-bis(hydroxymethyl)piperidine are also nucleophilic and can compete with the piperidine nitrogen for the alkylating agent, leading to undesired O-alkylation.[4] This is a common challenge in the functionalization of diols.[5][6]
Troubleshooting Strategies:
-
Protecting Groups: The most effective way to prevent O-alkylation is to temporarily protect the hydroxyl groups.[7] Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are common choices for protecting alcohols.[8] They are stable under the basic conditions of N-alkylation and can be selectively removed later.
-
Protection Step: React 4,4-bis(hydroxymethyl)piperidine with a silyl chloride (e.g., TBSCl) in the presence of a base like imidazole in DMF.[8]
-
N-Alkylation: Perform the N-alkylation on the protected intermediate as described in Issue 1.
-
Deprotection Step: Remove the silyl protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
-
Reductive Amination: An alternative to direct alkylation is reductive amination. This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is highly selective for N-alkylation.
Issue 3: Formation of Quaternary Ammonium Salts
Question: My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt as a byproduct. How can I avoid this over-alkylation?
Answer: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common issue when the N-alkylated product is more nucleophilic than the starting piperidine and reacts further with the alkylating agent.[1]
Troubleshooting Strategies:
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to a solution of the piperidine ensures that the piperidine is always in excess, which statistically favors the mono-alkylation product. A syringe pump is highly recommended for precise control over the addition rate.[2][3]
-
Control of Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 equivalents of piperidine to 1.0 equivalent of the alkyl halide).[3]
Issue 4: Difficulty in Purification
Question: I am having trouble purifying my N-functionalized 4,4-bis(hydroxymethyl)piperidine derivative. What purification strategies are most effective?
Answer: The polarity of the two hydroxyl groups can make purification by standard silica gel chromatography challenging, often leading to product streaking and poor separation.
Troubleshooting Strategies:
-
Acid-Base Extraction: Utilize the basicity of the piperidine nitrogen to facilitate purification. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the desired product and extract it into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like NaOH and extract the purified product back into an organic solvent.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may provide better separation than normal-phase silica gel chromatography.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.
Section 2: Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxymethyl groups before N-acylation?
A1: It is highly recommended. Acid chlorides and anhydrides, common acylating agents, can react with the hydroxyl groups to form esters. To ensure selective N-acylation, protection of the hydroxyl groups is advisable.
Q2: What is the best way to introduce a Boc protecting group onto the nitrogen of 4,4-bis(hydroxymethyl)piperidine?
A2: The reaction of 4,4-bis(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like potassium carbonate in a solvent such as methanol is a standard and effective method for N-Boc protection.[10]
Q3: Can I perform a Buchwald-Hartwig amination on 4,4-bis(hydroxymethyl)piperidine?
A3: Yes, but again, protection of the hydroxyl groups is crucial. The palladium catalysts used in Buchwald-Hartwig amination can be sensitive to or interact with free hydroxyl groups. Protecting them as silyl ethers or another suitable protecting group will lead to a cleaner and more efficient reaction.
Q4: How does the stereochemistry of the piperidine ring affect N-functionalization?
A4: For 4,4-bis(hydroxymethyl)piperidine, the ring is achiral. However, in substituted piperidines, the conformation of the ring and the axial or equatorial orientation of substituents can influence the accessibility of the nitrogen lone pair and thus the rate of N-functionalization.[11]
Section 3: Visualizations and Workflows
Decision Tree for N-Alkylation Troubleshooting
Caption: A decision tree to troubleshoot common issues in the N-alkylation of 4,4-bis(hydroxymethyl)piperidine.
Workflow for Protected N-Functionalization
Caption: A general workflow for the N-functionalization of 4,4-bis(hydroxymethyl)piperidine using protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 6. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. benchchem.com [benchchem.com]
- 10. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Troubleshooting Low Solubility of 4,4-Piperidinediyldimethanol
Welcome to the technical support guide for 4,4-Piperidinediyldimethanol. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. My aim is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its solubility?
A: Understanding the molecular structure of this compound is the first step in troubleshooting its solubility.
-
High Polarity and Hydrogen Bonding: The molecule possesses two primary hydroxyl (-OH) groups. These groups are potent hydrogen bond donors and acceptors.[1] Additionally, the nitrogen atom within the piperidine ring acts as a hydrogen bond acceptor. This dense network of hydrogen bonding capability leads to strong intermolecular forces within the solid crystal lattice.
-
"Like Dissolves Like": The process of dissolution requires the solvent to overcome the solute's crystal lattice energy.[2] Due to its high polarity, this compound dissolves best in polar solvents that can effectively form hydrogen bonds and solvate the molecule.[3] Its solubility is expected to be high in polar protic solvents (e.g., water, methanol, ethanol) and significantly lower in non-polar or aprotic solvents (e.g., hexane, toluene, diethyl ether).[1][4]
The key challenge arises because the energy required to break the strong solute-solute hydrogen bonds must be compensated by the formation of energetically favorable solute-solvent interactions.
Q2: I'm observing a persistent solid or slurry of this compound in my reaction solvent at the start of my experiment. What is the first thing I should do?
A: Your initial choice of solvent is the most critical factor. If you are seeing poor solubility, the first step is to systematically evaluate if your chosen reaction medium is appropriate or if it can be modified.
The guiding principle is "like dissolves like."[3] A solvent that cannot match the polar, hydrogen-bonding nature of this compound will be ineffective at dissolving it.
Initial Troubleshooting Steps:
-
Verify Solvent Polarity: Confirm that your chosen solvent has sufficient polarity. Solvents like THF, acetonitrile, or acetone are polar aprotic but may not be sufficient on their own.
-
Consult Solubility Data: Refer to the table below for a general guide to the solubility of this compound in common laboratory solvents.
-
Perform a Benchtop Solubility Test: Before committing to a large-scale reaction, perform a small-scale test. Add a few milligrams of your compound to 1 mL of the intended solvent in a vial and observe its solubility at room temperature and with gentle heating.
| Solvent | Solvent Type | Polarity (Dielectric Constant) | Expected Solubility | Rationale |
| Water | Polar Protic | 78.5 | Soluble[4] | Excellent hydrogen bonding capabilities. |
| Methanol | Polar Protic | 32.7 | Soluble | Strong hydrogen bond donor and acceptor. |
| Ethanol | Polar Protic | 24.6 | Soluble | Good hydrogen bonding capabilities.[5] |
| Isopropanol | Polar Protic | 18.3 | Moderately Soluble | Reduced polarity compared to methanol/ethanol. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Slightly Soluble | Hydrogen bond acceptor only; may be insufficient.[6] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Slightly Soluble | High dipole moment but a weak H-bond acceptor. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Poorly Soluble | Lacks strong hydrogen bonding ability.[7] |
| Toluene | Non-Polar | 2.4 | Insoluble | Non-polar nature cannot overcome the solute's lattice energy.[6] |
| Hexane | Non-Polar | 1.9 | Insoluble | Non-polar nature and weak dispersion forces. |
Note: This table is a qualitative guide based on chemical principles. Experimental verification is crucial.
Q3: My primary reaction solvent is dictated by the chemical transformation and is not an ideal solvent for this compound. What are my options?
A: This is a common scenario in synthetic chemistry. When you cannot change the primary solvent, you must modify the system to enhance solubility. Here are the most effective strategies, ordered from simplest to most involved.
-
Causality: For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat.[3] By increasing the temperature, you provide the necessary kinetic energy for solvent molecules to more effectively break down the solute's crystal lattice, thereby increasing solubility.[8]
-
When to Use: This is often the easiest and most effective first step, provided your reactants, reagents, and products are thermally stable at the required temperature.
-
Implementation: Gradually heat your reaction mixture with vigorous stirring. Monitor for dissolution. Be aware that the compound may precipitate out if the solution is cooled, which can be a factor during workup.
-
Causality: A co-solvent is a secondary, miscible solvent added in a small to moderate amount to the primary reaction medium.[9] Its function is to alter the overall polarity and hydrogen-bonding characteristics of the solvent system, creating a more favorable environment for the solute.[10][11] For this compound in a moderately polar solvent like THF, adding a polar protic co-solvent (e.g., methanol, isopropanol) can dramatically improve solubility.
-
When to Use: When heating alone is insufficient or undesirable, and the reaction chemistry can tolerate a secondary solvent.
-
Implementation: See Protocol 2 for a detailed methodology. Start by adding the co-solvent in small volumetric percentages (e.g., 5-10% v/v) and observe the effect.
-
Causality: These methods primarily increase the rate of dissolution rather than the equilibrium solubility.[12]
-
Particle Size Reduction: By grinding the solid (micronization), you increase the surface-area-to-volume ratio.[2][13] This provides more points of contact for the solvent, allowing it to dissolve the solid faster.[14]
-
Sonication: The use of an ultrasonic bath creates cavitation bubbles. The collapse of these bubbles generates localized high energy, which helps to break apart solid agglomerates and enhance solvent penetration.[13]
-
-
When to Use: When the compound dissolves very slowly or when you have large, crystalline material. This is best used in conjunction with solvent and temperature optimization.
-
Implementation: Grind the material with a mortar and pestle before adding it to the reaction vessel. For sonication, place the sealed reaction vessel in an ultrasonic bath and apply power for short intervals.
Q4: I've tried the common methods, but my reaction is still a slurry. Is this always a problem?
A: Not necessarily. A reaction run as a slurry (heterogeneous mixture) can still proceed efficiently under certain conditions.
-
Le Chatelier's Principle: If the small amount of dissolved this compound reacts and is consumed, the equilibrium will shift to dissolve more of the solid material to replace it. This process continues until all the solid has been drawn into the reaction.
-
Requirements for Success:
-
The rate of reaction must be slower than or comparable to the rate of dissolution. If the reaction is extremely fast, it will be limited by how quickly the solid can dissolve.
-
Efficient stirring is absolutely critical to ensure good mass transfer between the solid and liquid phases.
-
-
How to Check: Monitor the reaction progress carefully. If you see a steady consumption of starting materials and formation of product, and the solid material gradually disappears over time, the slurry is likely not impeding the reaction.
Q5: I've exhausted all options and solubility remains a critical barrier. What are my final alternatives?
A: If solubility is preventing the reaction from proceeding, you may need to reconsider the reagent itself.
-
Derivative Synthesis: It may be possible to first protect the highly polar hydroxyl groups (e.g., as silyl ethers or acetals). This would create a much less polar derivative that would be significantly more soluble in aprotic organic solvents. This adds steps to your synthesis but may be the only viable path.
-
Alternative Reagents: Search for commercially available alternatives to this compound that have similar reactive functionality but different physical properties. For example, compounds with longer alkyl chains or with protected hydroxyl groups might offer a better solubility profile for your specific reaction conditions. A related compound like 1,4-Piperidinediethanol could be considered, though its solubility must also be verified.[15]
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for low solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To rapidly identify a suitable single solvent for this compound for a planned reaction.
Methodology:
-
Preparation: Arrange a series of small, labeled vials (e.g., 4 mL).
-
Dispensing Solute: Add approximately 10 mg of this compound to each vial.
-
Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Water, Methanol, THF, Acetonitrile, DCM).
-
Room Temperature Observation: Vigorously vortex or shake each vial for 30 seconds. Allow it to stand for 1 minute and visually inspect for undissolved solid. Record observations as "Soluble," "Partially Soluble," or "Insoluble."
-
Elevated Temperature Observation: For vials with undissolved solid, place them in a heat block or warm water bath set to a temperature appropriate for your intended reaction (e.g., 50 °C).
-
Final Assessment: After 5 minutes of heating, remove the vials, vortex again, and record the final solubility observations. This will provide a clear indication of the best solvent system.
Protocol 2: Co-solvent Optimization
Objective: To find the minimum amount of a co-solvent needed to achieve full dissolution in a primary, non-ideal reaction solvent.
Methodology:
-
Setup: In a reaction flask equipped with a stir bar, add this compound and the primary reaction solvent to match the concentration of your planned experiment.
-
Initial Observation: Stir the mixture at the intended reaction temperature. Confirm that the solute is not fully dissolved.
-
Titration: Using a pipette or syringe, add a suitable polar protic co-solvent (e.g., Methanol) dropwise or in small aliquots (e.g., 1-2% of the total volume at a time).
-
Observation: After each addition, allow the mixture to stir for 2-3 minutes to equilibrate. Observe if dissolution is occurring.
-
Endpoint: Continue adding the co-solvent until complete dissolution is achieved. The total volume of co-solvent added represents the minimum amount required for your reaction system.
-
Verification: Ensure that the final concentration of the co-solvent is compatible with your reaction chemistry. Some reactions are sensitive to protic solvents.
By methodically applying these principles and protocols, you can effectively overcome the solubility challenges associated with this compound and ensure the success of your synthetic endeavors.
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Piperidinemethanol CAS#: 6457-49-4 [m.chemicalbook.com]
- 5. A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. researchgate.net [researchgate.net]
- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. grokipedia.com [grokipedia.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Methods of solubility enhancements | PPTX [slideshare.net]
- 14. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 15. 1,4-Piperidinediethanol | C9H19NO2 | CID 6452192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Quenching and Removal of Residual Lithium Aluminum Hydride
A Guide for Researchers, Scientists, and Drug Development Professionals
Lithium aluminum hydride (LAH) is a powerful reducing agent, indispensable in organic synthesis for the transformation of a wide array of functional groups.[1][2][3] However, its high reactivity, particularly with protic solvents, necessitates meticulous and well-understood procedures for its quenching and removal post-reaction to ensure both the safety of the practitioner and the integrity of the desired product.[4][5][6] This guide serves as a technical support resource, offering troubleshooting advice and answers to frequently asked questions encountered during the workup of LAH reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup of a reaction involving lithium aluminum hydride.
Question 1: My reaction mixture has turned into a thick, unfilterable gel after adding water to quench the excess LAH. How can I resolve this and isolate my product?
Answer:
The formation of a gelatinous precipitate is a frequent challenge in LAH workups.[7] This gel consists of aluminum salts, primarily aluminum hydroxide, which can physically trap the desired product, leading to low recovery yields.[7][8]
Causality: The rapid addition of water to the aluminum alkoxide intermediates generated during the reduction leads to the formation of a fine, highly hydrated aluminum hydroxide precipitate, resulting in the gel-like consistency.
Solutions:
-
The Fieser Method: This is a widely adopted and reliable procedure designed to produce granular, easily filterable aluminum salts.[9][10][11][12] The sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then a final portion of water, promotes the formation of a more crystalline precipitate.[9][11][13][14]
-
Rochelle's Salt (Potassium Sodium Tartrate): The addition of a saturated aqueous solution of Rochelle's salt is highly effective at breaking up aluminum salt emulsions.[8][13][14] The tartrate ion is an excellent chelating agent for aluminum, forming a soluble complex and resulting in two clear, easily separable layers.[8][13][14]
-
Glauber's Salt (Sodium Sulfate Decahydrate): Adding solid sodium sulfate decahydrate portion-wise until the evolution of hydrogen gas ceases can also be an effective method.[9] This process forms a manageable solid precipitate that can be filtered off.[7][9]
Question 2: I am concerned about the exothermic nature of the LAH quench. What are the best practices to ensure the reaction is quenched safely?
Answer:
Safety is paramount when working with LAH due to its violent reaction with water, which generates flammable hydrogen gas and is highly exothermic.[1][4][5][10]
Causality: The high reactivity of the aluminum-hydride bond with protic sources leads to a rapid and uncontrolled release of energy if the quenching agent is added too quickly or at too high a concentration.
Best Practices for a Safe Quench:
-
Cooling: Always cool the reaction mixture to 0 °C or below in an ice-water or dry ice/acetone bath before and during the quenching process.[4][9][13]
-
Dilution: Diluting the reaction mixture with an anhydrous ether, such as diethyl ether or THF, can help to dissipate the heat generated during the quench.[9][10]
-
Slow, Dropwise Addition: The quenching agent must be added slowly and dropwise with vigorous stirring to maintain control over the reaction rate and temperature.[4][13] For larger-scale reactions, using an addition funnel is recommended.[13]
-
Initial Quench with a Less Reactive Reagent: Before the addition of water, a less reactive quenching agent like ethyl acetate can be added slowly to consume the bulk of the unreacted LAH.[10][13] This two-step process can significantly moderate the overall exothermicity.
Question 3: My product is sensitive to acidic or basic conditions. Which LAH workup method should I choose?
Answer:
The choice of workup procedure should always consider the stability of the desired product.
Causality: Standard LAH workups can create either acidic or basic conditions. For instance, quenching with aqueous acid will result in an acidic medium, while the Fieser method generates a basic environment due to the use of sodium hydroxide.[9][13]
Recommended Approaches for Sensitive Compounds:
-
For Acid-Sensitive Products: Avoid quenching with acidic solutions. The Fieser method or the use of Rochelle's salt are generally suitable as they maintain basic to neutral conditions.[9][13][14]
-
For Base-Sensitive Products: The Fieser method should be used with caution. A carefully controlled quench with a saturated aqueous solution of sodium sulfate or the use of Glauber's salt can provide a milder workup.[9][13] Alternatively, a carefully executed quench with dilute acetic acid at 0 °C can be considered, provided the product can tolerate transiently acidic conditions.[9]
Frequently Asked Questions (FAQs)
Q1: What is the "Fieser Method" for LAH workup, and why is it so commonly used?
A1: The Fieser method is a sequential quenching procedure that involves the addition of specific ratios of water, aqueous sodium hydroxide, and then more water to a reaction mixture containing LAH.[9][10][11] For every 'x' grams of LAH used, 'x' mL of water is added, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water.[9][13][14] It is popular because it reliably produces granular aluminum salts that are easily removed by filtration, often leading to higher product yields and easier purification compared to simple water quenches that can form problematic gels.[8][9][10]
Q2: Can I use solvents other than diethyl ether or THF for LAH reductions?
A2: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for LAH reductions because they are anhydrous, aprotic, and can solvate the lithium and aluminum species.[3][10] Using protic solvents like alcohols or water is extremely dangerous as they react violently with LAH.[5][10] While other aprotic ethers can be used, it is crucial to ensure they are rigorously dried before use.
Q3: How do I properly dispose of residual LAH and the aluminum salts generated during the workup?
A3: After quenching, the aluminum salts are typically filtered off. The filter cake should be washed thoroughly with an organic solvent to recover any trapped product. The collected filtrate contains the desired product, while the filter cake contains the inorganic byproducts. The filter cake should be handled with care as it may still contain pockets of unreacted LAH. It is advisable to suspend the filter cake in a large volume of a high-boiling point alcohol like isopropanol to ensure all residual hydride is safely quenched before disposal as solid waste. Always follow your institution's specific guidelines for hazardous waste disposal.[5][15]
Q4: What are the visual cues that indicate a successful LAH quench?
A4: A successful quench is typically indicated by the cessation of hydrogen gas evolution (bubbling).[9] In the case of the Fieser method, the formation of a white, granular, and easily stirrable precipitate is a good sign.[10][16] If using Rochelle's salt, the formation of two clear, distinct layers indicates a successful breakup of the aluminum emulsion.[8][14]
Quantitative Data Summary
| Quenching Method | Reagents per gram of LAH | Key Characteristics |
| Fieser Method | 1. x mL of water2. x mL of 15% aq. NaOH3. 3x mL of water | Produces granular, filterable salts.[9][11][13][14] |
| Rochelle's Salt | Saturated aqueous solution | Breaks up emulsions, leading to clear, separable layers.[8][13][14] |
| Glauber's Salt | Solid Na2SO4•10H2O added until H2 evolution ceases | Forms a manageable solid precipitate.[9] |
| Acetic Acid Quench | Cold, dilute aqueous solution | Useful for base-sensitive products, but requires the product to be acid-stable.[9] |
Experimental Protocols
Protocol 1: Fieser Workup for Quenching Lithium Aluminum Hydride
This protocol is a widely used and reliable method for quenching LAH reactions.
-
Cooling: Once the reaction is complete, cool the reaction flask to 0 °C using an ice-water bath.[9][13]
-
Dilution: Dilute the reaction mixture with an equal volume of diethyl ether or THF.[9][10]
-
Quenching Sequence (for 'x' grams of LAH):
-
Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes.[9][13]
-
Drying (Optional but Recommended): Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for an additional 15 minutes to aid in the granulation of the salts.[9][13]
-
Filtration: Filter the mixture through a pad of Celite or filter paper. Wash the filter cake thoroughly with the reaction solvent (diethyl ether or THF) to ensure complete recovery of the product.
-
Workup: The filtrate contains the desired product and can be further purified by standard methods such as extraction, distillation, or chromatography.
Protocol 2: Rochelle's Salt Workup for Emulsion Prevention
This method is particularly effective for breaking up aluminum salt emulsions.
-
Cooling: Cool the completed reaction mixture to 0 °C or lower.[13]
-
Initial Quench (Optional but Recommended): Slowly add ethyl acetate dropwise to quench any unreacted LAH until gas evolution subsides.[13]
-
Addition of Rochelle's Salt: Slowly and carefully add a saturated aqueous solution of Rochelle's salt to the reaction mixture.[13][14] A 1:1 volume ratio of Rochelle's salt solution to the reaction volume is a good starting point.[8]
-
Vigorous Stirring: Stir the mixture vigorously at room temperature. The emulsion should break, resulting in two clear layers. This may take anywhere from 30 minutes to several hours.[14][16]
-
Extraction: Separate the organic layer. Extract the aqueous layer several times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Decision Workflow for LAH Workup
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. byjus.com [byjus.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. nj.gov [nj.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategic Control of Dimerization in Reactions Involving 4,4-bis(hydroxymethyl)piperidine
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4,4-bis(hydroxymethyl)piperidine. This versatile building block is invaluable in the synthesis of complex molecules, but its trifunctional nature presents a common and often frustrating challenge: undesirable dimer formation. As your partners in research, we've developed this guide to provide not just solutions, but a deep understanding of the reaction dynamics, enabling you to proactively design experiments that maximize yield and purity.
This guide is structured as a series of frequently asked questions that address the core issues encountered in the lab. We will explore the mechanistic origins of dimerization and provide field-proven protocols and troubleshooting strategies to ensure your reactions proceed as intended.
Frequently Asked Questions & Troubleshooting Guides
Question 1: Why is dimer formation such a prevalent side reaction when working with 4,4-bis(hydroxymethyl)piperidine?
Answer: The propensity for dimerization stems directly from the molecule's inherent structure. 4,4-bis(hydroxymethyl)piperidine is a trifunctional reagent, possessing three distinct nucleophilic sites:
-
One secondary amine (the piperidine nitrogen).
-
Two primary hydroxyl groups (the hydroxymethyl arms).
When you target one of these functional groups for a reaction, the remaining two groups on the same molecule are still available to react. If they react with another molecule of 4,4-bis(hydroxymethyl)piperidine (or a derivative thereof) instead of the intended reagent, a dimer is formed. This intermolecular side reaction is in direct competition with your desired intramolecular or monofunctional reaction.[1][2][3] The fundamental challenge is to control the reaction kinetics and stoichiometry to favor the desired pathway over the intermolecular dimerization pathway.
Question 2: What are the most common dimerization pathways I should be aware of?
Answer: Dimerization can occur through several mechanistic routes, primarily depending on which functional group is activated or participating in the reaction. The two most common pathways are:
-
Intermolecular N-C Bond Formation: This typically occurs during N-alkylation or N-arylation reactions. Here, the nitrogen atom of one piperidine molecule attacks an electrophilic carbon on a second piperidine molecule. This is common when one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or halide).
-
Intermolecular O-C-O Ether Linkage: This pathway involves the formation of an ether bond between two piperidine molecules. It can happen if a hydroxyl group from one molecule attacks an activated hydroxyl group (or a carbon center it's attached to) on another molecule.
Below is a diagram illustrating these competing reaction pathways.
Caption: Competing pathways for reactions involving 4,4-bis(hydroxymethyl)piperidine.
Question 3: I am performing an N-alkylation on the piperidine nitrogen. How do I suppress the formation of N-linked dimers?
Answer: This is a classic challenge where the nucleophilic nitrogen can react with an alkylating agent that has already attached to another piperidine molecule. To favor the desired mono-alkylation and prevent this intermolecular reaction, several kinetic and stoichiometric strategies are essential.
| Strategy | Rationale & Causality |
| High Dilution | By significantly increasing the solvent volume, you decrease the concentration of the piperidine starting material. This physically separates the molecules, reducing the probability of intermolecular collisions and thereby suppressing the rate of the bimolecular dimerization reaction.[3] |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise via a syringe pump ensures its concentration remains low at all times. This favors its reaction with the piperidine nitrogen (which is in relative excess) over reaction with an already-alkylated product, which is the pathway to dimerization.[4] |
| Use Excess Piperidine Derivative | Maintaining a stoichiometric excess of the piperidine starting material relative to the alkylating agent ensures the agent is more likely to encounter and react with an unreacted piperidine molecule, rather than one that could lead to a dimer. |
| Protect the Hydroxyl Groups | The hydroxyl groups can sometimes interfere, especially under basic conditions. Protecting them as silyl ethers (e.g., with TBDMSCl) or another suitable group removes them as potential nucleophiles or leaving groups, simplifying the reaction landscape.[5] |
| Optimize Base Selection | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[4] This base is effective at scavenging the acid byproduct (e.g., HBr, HI) without competing with the piperidine nitrogen as a nucleophile or promoting side reactions. |
Question 4: My goal is to selectively react with the hydroxyl groups. What is the best strategy to prevent the piperidine nitrogen from interfering and causing dimerization?
Answer: When targeting the hydroxyl groups for reactions like esterification, etherification, or conversion to a leaving group (e.g., tosylation), the nucleophilic piperidine nitrogen is the primary source of side reactions, including dimerization. The single most effective strategy is to protect the nitrogen.
Caption: Workflow for reactions targeting the hydroxyl groups.
By converting the secondary amine to a non-nucleophilic carbamate, such as a tert-butoxycarbonyl (Boc) group, you effectively "turn off" its reactivity.[6][7] This allows you to perform a wide range of chemistries on the hydroxyl groups without interference.
Question 5: Can you provide a reliable, step-by-step protocol for Boc protection of 4,4-bis(hydroxymethyl)piperidine?
Answer: Certainly. The following protocol is a robust method for protecting the piperidine nitrogen, which is a critical first step for subsequent reactions on the hydroxyl groups.
Materials:
-
4,4-bis(hydroxymethyl)piperidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,4-bis(hydroxymethyl)piperidine (1.0 equiv.) in a mixture of DCM and water (e.g., a 2:1 ratio by volume). The two-phase system helps to dissolve both the starting material and the base.
-
Base Addition: Add sodium bicarbonate (approx. 3.0 equiv.). This acts as a mild base to neutralize any acidic impurities and facilitate the reaction.
-
Boc Anhydride Addition: Cool the stirring suspension to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise over 15 minutes. Adding it slowly at a reduced temperature helps to control the exotherm and minimize side reactions.
-
Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer twice more with fresh portions of DCM.
-
Workup - Washing: Combine all organic layers and wash them sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The resulting N-Boc-4,4-bis(hydroxymethyl)piperidine is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.
Question 6: What are the best analytical methods to confirm dimer formation and assess the purity of my product?
Answer: A combination of techniques is recommended for unambiguous identification and quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial detection. You can quickly identify the mass of your desired product and check for a peak corresponding to the mass of the dimer (approximately 2x the mass of the monomer, minus the mass of atoms lost during bond formation).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. Dimer formation will result in a more complex spectrum. Look for new sets of peaks, changes in symmetry, and an integration ratio that does not match the expected monomeric product.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These chromatographic techniques are ideal for determining the purity of your sample. By developing a suitable method, you can separate the monomer, dimer, and any remaining starting material, allowing for precise quantification of each component.
References
- 1. Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory [mdpi.com]
- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Diol - Wikipedia [en.wikipedia.org]
- 6. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the X-ray Crystal Structure Analysis of 4,4-bis(hydroxymethyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4,4-bis(hydroxymethyl)piperidine scaffold is a key structural motif in medicinal chemistry, valued for its conformational rigidity and the versatile synthetic handles provided by its twin hydroxymethyl groups. A definitive understanding of the three-dimensional structure of its derivatives is paramount for elucidating structure-activity relationships (SAR) and advancing rational drug design. X-ray crystallography stands as the gold standard for providing this atomic-level detail, offering unparalleled insights into molecular conformation, stereochemistry, and the intermolecular interactions that govern crystal packing.
This guide provides an in-depth comparison of the critical aspects of X-ray crystal structure analysis for 4,4-bis(hydroxymethyl)piperidine derivatives. It moves beyond a simple recitation of data to explain the causality behind experimental choices in synthesis, crystallization, and data analysis, ensuring a robust and reproducible approach to structural elucidation.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and, critically, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful diffraction experiment.
Synthesis of the Scaffold
Derivatives of 4,4-bis(hydroxymethyl)piperidine are typically accessed through multi-step synthetic sequences. A common strategy involves the reduction of a piperidine-4,4-dicarboxylate ester using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the core diol structure. Subsequent N-alkylation or N-acylation can then be performed to install various substituents on the piperidine nitrogen, allowing for systematic exploration of the chemical space.
The Art and Science of Crystallization
Crystallization is a process of purification and molecular self-assembly that relies on creating a supersaturated solution from which the compound precipitates in an ordered, crystalline form.[1] The presence of the two hydroxyl groups in the 4,4-bis(hydroxymethyl)piperidine core makes these molecules excellent candidates for forming strong hydrogen-bonding networks, which can facilitate crystallization.
Experimental Protocol: Obtaining Diffraction-Quality Crystals
The following protocol outlines common and effective methods for crystallizing piperidine derivatives. The choice of solvent is critical and must be determined empirically for each new compound.[2]
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude compound (10-20 mg) in various solvents at room temperature (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and water).
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[1] This temperature-dependent solubility is the driving force for recrystallization.[1]
-
If a single suitable solvent is not found, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent where it is highly soluble, followed by the slow addition of a "poor" solvent (an anti-solvent) in which it is insoluble to induce crystallization.
-
-
Crystallization Techniques:
-
Slow Evaporation (Most Common): Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent mixture in a clean vial.[3] Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent over several days to weeks in an undisturbed, vibration-free environment.[3]
-
Slow Cooling: Prepare a saturated solution in a suitable solvent at an elevated temperature (just below the solvent's boiling point).[3] Allow the solution to cool slowly and undisturbed to room temperature. To promote the growth of larger crystals, the container can be insulated to slow the cooling rate further.[2]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[4]
-
X-ray Diffraction Analysis: From Crystal to Structure
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to X-ray diffraction analysis to determine its molecular structure.[5]
Experimental Workflow for Single-Crystal X-ray Diffraction
The process can be systematically broken down into several key stages, each requiring careful execution and analysis.
-
Crystal Mounting: A high-quality single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[5]
-
Structure Solution: The collected data (intensities and positions of reflections) are processed. The primary challenge, known as the "phase problem," is then solved using computational methods (commonly direct methods for small molecules) to generate an initial electron density map.[5]
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Comparative Structural Analysis: Key Insights
The analysis of crystal structures of 4,4-bis(hydroxymethyl)piperidine derivatives reveals critical information regarding their conformation and the non-covalent interactions that dictate their solid-state architecture.
Conformational Analysis: The Dominance of the Chair Form
The six-membered piperidine ring is conformationally flexible, but in the vast majority of crystalline structures, it adopts a stable chair conformation .[6] This conformation minimizes both angle strain and torsional strain. The substituents at the 4-position, the two hydroxymethyl groups, will occupy one axial and one equatorial position on this chair. The orientation of substituents on the piperidine nitrogen is also critical; larger N-substituents will strongly prefer an equatorial position to minimize steric hindrance.
Hydrogen Bonding: The Architectural Blueprint
The two hydroxymethyl groups at the C4 position, along with the piperidine nitrogen (if protonated or N-H), are potent hydrogen bond donors and acceptors. These interactions are the primary drivers of the crystal packing, often forming extensive and predictable networks.
Common hydrogen bonding motifs include:
-
O-H···O interactions: Between the hydroxymethyl groups of adjacent molecules, forming chains or sheets.
-
O-H···N interactions: Where a hydroxymethyl group donates a hydrogen to the piperidine nitrogen of a neighboring molecule.
These interactions create robust supramolecular assemblies that stabilize the crystal lattice. The specific patterns can be analyzed using graph-set notation to classify the hydrogen-bonded rings.
References
Introduction: The 4,4-Piperidinediyldimethanol Scaffold - A Foundation for CNS Drug Discovery
An In-Depth Comparative Guide to the Biological Activity of 4,4-Piperidinediyldimethanol Derivatives as Mu-Opioid Receptor Antagonists
This guide provides a comparative analysis of compounds derived from or containing the this compound scaffold, with a specific focus on their activity as mu-opioid receptor (MOR) antagonists. We will delve into the structural rationale, comparative efficacy, and the detailed experimental protocols used to validate these findings, offering researchers and drug development professionals a comprehensive resource for this important class of molecules.
The this compound core represents a versatile and sterically defined scaffold in medicinal chemistry. Its rigid, sp³-rich structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve specific interactions with biological targets. This is particularly advantageous in designing ligands for G-protein coupled receptors (GPCRs), such as the mu-opioid receptor, where specific vectoral orientations of pharmacophoric elements are critical for achieving high affinity and selectivity.
The two primary hydroxyl groups serve as key handles for derivatization, allowing for the introduction of various functionalities through ether or ester linkages. Furthermore, the secondary amine of the piperidine ring is a crucial site for modification, profoundly influencing the compound's pharmacokinetic properties (like blood-brain barrier penetration) and its pharmacodynamic profile (agonist vs. antagonist activity). This guide will focus on a series of N-substituted derivatives that have been specifically investigated for their potential to antagonize the mu-opioid receptor, a key target in managing opioid overdose and addiction.
Comparative Analysis of Mu-Opioid Receptor (MOR) Antagonism
The primary mechanism of action for the compounds discussed is competitive antagonism at the mu-opioid receptor. This action is critical for reversing the life-threatening respiratory depression caused by opioid agonists like fentanyl. An ideal antagonist should exhibit high binding affinity (low Ki), demonstrate potent functional antagonism, and possess pharmacokinetic properties suitable for rapid and sustained action in an overdose scenario.
We will compare two notable compounds that incorporate the core piperidine structure:
-
Compound 1 (4-((2-Fluorobenzyl)oxy)benzyl Derivative): A potent MOR antagonist.
-
Compound 2 (4-(Cyclohexylmethoxy)benzyl Derivative): A related analog explored for its antagonistic properties.
In Vitro Binding Affinity
Binding affinity is the first critical parameter in assessing a compound's potential. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand (e.g., [³H]-DAMGO) from the receptor is measured. The resulting inhibition constant (Ki) is a measure of the compound's affinity; a lower Ki value indicates a higher affinity.
Table 1: Comparative Mu-Opioid Receptor Binding Affinities
| Compound ID | N-Substituent | Ki (nM) at MOR | Source |
| Compound 1 | 4-((2-Fluorobenzyl)oxy)benzyl | 0.86 | |
| Compound 2 | 4-(Cyclohexylmethoxy)benzyl | 1.1 |
Interpretation of Results: Both compounds demonstrate high, sub-nanomolar affinity for the mu-opioid receptor, indicating a strong interaction with the target. The 2-fluorobenzyl ether derivative (Compound 1) shows a slightly higher affinity than the cyclohexylmethyl ether analog (Compound 2). This subtle difference may be attributed to specific electronic or steric interactions of the fluoro-substituted aromatic ring within the receptor's binding pocket, a common strategy in medicinal chemistry to enhance binding.
In Vitro Functional Antagonism
High affinity does not guarantee functional effect. Therefore, it is essential to assess a compound's ability to block agonist-induced signaling. This is commonly performed using a [³⁵S]GTPγS binding assay, which measures the activation of G-proteins, a downstream event following receptor activation by an agonist.
Experimental Workflow: [³⁵S]GTPγS Functional Assay
Caption: Workflow for the [³⁵S]GTPγS functional antagonism assay.
Table 2: Comparative Functional Antagonist Potency
| Compound ID | IC₅₀ (nM) vs. DAMGO | Fold Shift | Source |
| Compound 1 | 1.8 | 29 | |
| Compound 2 | 2.5 | 21 |
Interpretation of Results: The IC₅₀ value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Consistent with the binding data, Compound 1 is a more potent functional antagonist than Compound 2, as evidenced by its lower IC₅₀ value. The "Fold Shift" indicates how many times the agonist concentration must be increased to overcome the antagonist, providing another measure of antagonist potency. Compound 1 produces a larger fold shift, confirming its superior antagonist activity in this in vitro setting.
In Vivo Efficacy: The Mouse Hot Plate Test
To translate in vitro findings into a physiologically relevant context, in vivo models are essential. The hot plate test is a standard method for assessing the analgesic effects of opioid agonists and the ability of antagonists to block these effects.
Detailed Experimental Protocol: Mouse Hot Plate Test for Antagonism
-
Acclimation: Mice are acclimated to the testing room and equipment to minimize stress-induced responses.
-
Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time until it exhibits a nociceptive response (e.g., licking a paw or jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Antagonist Administration: The test antagonist (e.g., Compound 1 or 2) is administered via a specific route (e.g., subcutaneous, s.c.).
-
Agonist Challenge: After a predetermined time to allow for drug distribution, a potent opioid agonist like fentanyl is administered.
-
Post-Treatment Latency: At the expected time of peak fentanyl effect, the mouse is placed back on the hot plate, and the response latency is measured again.
-
Data Analysis: The antagonist's efficacy is determined by its ability to reverse the agonist-induced increase in latency, bringing the response time back towards the baseline.
Table 3: Comparative In Vivo Antagonism of Fentanyl-Induced Antinociception
| Compound ID | Dose (mg/kg, s.c.) | Reversal of Fentanyl Analgesia | Duration of Action | Source |
| Compound 1 | 0.1 | Complete reversal | > 2 hours | |
| Naloxone | 1.0 | Complete reversal | ~ 1 hour |
Interpretation of Results: In a head-to-head comparison with the standard-of-care antagonist, naloxone, Compound 1 demonstrates remarkable potency. It achieves a complete reversal of fentanyl's analgesic effect at a dose tenfold lower than that required for naloxone. Furthermore, Compound 1 exhibits a significantly longer duration of action, a highly desirable characteristic for an overdose reversal agent, as it can protect against the "renarcotization" that can occur as shorter-acting antagonists like naloxone are metabolized while the opioid agonist is still present.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data collectively point to a clear structure-activity relationship for this class of antagonists.
Caption: Key modification sites on the piperidine scaffold driving antagonist activity.
-
The N-Substituent: The nature of the group attached to the piperidine nitrogen is paramount. Large, bulky substituents, such as the benzyl ethers in Compounds 1 and 2, are critical for conferring antagonist activity. This bulk is thought to prevent the receptor from adopting the active conformation required for G-protein signaling, which is induced by smaller N-substituents found in agonists (e.g., the N-methyl group of morphine).
-
The 4-Oxybenzyl Moiety: The ether linkage at one of the hydroxymethyl groups introduces an aromatic ring that can engage in favorable pi-stacking or hydrophobic interactions within a sub-pocket of the MOR. The substitution on this distal ring, such as the 2-fluoro group in Compound 1, serves to fine-tune these interactions, leading to the observed increase in affinity and potency compared to the unsubstituted or alkyl-substituted analogs.
Conclusion and Future Directions
Compounds derived from the this compound scaffold have proven to be a fertile ground for the discovery of potent, long-acting mu-opioid receptor antagonists. The comparative data presented herein clearly establish that subtle modifications to the N-benzyl substituent can significantly modulate both binding affinity and functional potency. Specifically, the 4-((2-fluorobenzyl)oxy)benzyl derivative (Compound 1) emerges as a superior candidate compared to its cyclohexylmethoxy analog and the clinical standard, naloxone, demonstrating higher potency and a more durable in vivo effect.
Future research should focus on exploring a wider range of substitutions on the distal aromatic ring to further optimize potency and pharmacokinetic properties. Additionally, assessing the selectivity of these compounds against kappa and delta opioid receptors is crucial for a complete pharmacological profile and to minimize potential off-target effects. The robust and versatile nature of this scaffold ensures its continued relevance in the ongoing search for improved treatments for opioid use disorder and overdose.
A Comparative Guide to the Thermal Properties of Polyamides: Unveiling the Potential of 4,4'-Piperidinediyldimethanol-Based Polyamides
Introduction: The Critical Role of Thermal Stability in Polyamide Performance
Polyamides, a versatile class of engineering thermoplastics, are indispensable in a myriad of applications, from automotive components and aerospace engineering to high-performance textiles and electronics. Their utility is intrinsically linked to their thermal properties, which dictate their processing window, dimensional stability at elevated temperatures, and overall durability. The selection of the constituent monomers, particularly the diamine, plays a pivotal role in tailoring these thermal characteristics. This guide provides a comprehensive comparison of the thermal properties of polyamides derived from the novel cycloaliphatic diamine, 4,4'-piperidinediyldimethanol, against those synthesized from conventional linear aliphatic and other cycloaliphatic diamines. Through an analysis of experimental data and established structure-property relationships, we aim to elucidate the unique thermal profile imparted by the piperidine moiety and its potential advantages in demanding applications.
The incorporation of a bulky, non-planar cycloaliphatic structure like 4,4'-piperidinediyldimethanol into the polyamide backbone is anticipated to introduce significant conformational rigidity. This rigidity can disrupt chain packing and hinder crystalline domain formation, leading to a distinct thermal profile compared to polyamides derived from flexible, linear diamines such as hexamethylenediamine. Understanding these differences is crucial for researchers and engineers seeking to develop next-generation polyamides with tailored thermal performance.
Comparative Analysis of Thermal Properties
The thermal behavior of polyamides is primarily characterized by three key parameters: the glass transition temperature (Tg), the melting temperature (Tm), and the thermal decomposition temperature (Td).
-
Glass Transition Temperature (Tg): This is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally indicative of greater dimensional stability and stiffness at elevated temperatures.
-
Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, and the material transitions to a viscous liquid. The Tm is influenced by the perfection and size of the crystalline structures.
-
Thermal Decomposition Temperature (Td): This represents the onset temperature at which the polymer begins to chemically degrade. A higher Td signifies greater thermal stability and a wider processing window.
While direct experimental data for polyamides derived from 4,4'-piperidinediyldimethanol is not extensively available in public literature, we can infer its potential thermal properties based on studies of polyamides containing other piperidine and cycloaliphatic structures.
Table 1: Comparative Thermal Properties of Polyamides from Various Diamines
| Diamine Structure | Diamine Type | Expected/Reported Tg (°C) | Expected/Reported Tm (°C) | Expected/Reported Td (°C) | References |
| 4,4'-Piperidinediyldimethanol | Cycloaliphatic (Piperidine-based) | Elevated (Estimated >100) | Potentially lower or absent | High | Inferred from related structures |
| Hexamethylenediamine | Linear Aliphatic | 50-80 | 210-265 | ~350-400 | [1] |
| 1,4-Cyclohexanedimethanamine | Cycloaliphatic | 85-110 | 290-315 | >400 | |
| Isophorone diamine | Cycloaliphatic | 140-160 | Amorphous | >400 | |
| m-Xylylenediamine | Aromatic-Aliphatic | 85-125 | 235-245 | >400 |
Note: The values for polyamides from 4,4'-piperidinediyldimethanol are estimations based on structure-property relationships and require experimental verification.
The bulky and rigid piperidine ring in 4,4'-piperidinediyldimethanol is expected to significantly restrict segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg) compared to polyamides derived from linear aliphatic diamines like hexamethylenediamine.[1] The non-planar structure of the piperidine ring may also disrupt the regular packing of polymer chains, potentially leading to a lower degree of crystallinity and a less defined or even absent melting temperature (Tm), resulting in an amorphous or semi-amorphous polymer. This is in contrast to the well-defined melting points observed for highly crystalline polyamides like Nylon 6,6.
Furthermore, the inherent thermal stability of the piperidine ring is anticipated to contribute to a high thermal decomposition temperature (Td), making these polyamides suitable for high-temperature applications. When compared to other cycloaliphatic diamines, such as isophorone diamine, which also imparts high Tg, the specific stereochemistry and conformational flexibility of the piperidine ring in 4,4'-piperidinediyldimethanol could lead to unique processing characteristics and mechanical properties.
Experimental Methodologies for Thermal Analysis
The thermal properties of polyamides are experimentally determined using a suite of thermal analysis techniques. Understanding the principles behind these methods is crucial for interpreting the data and appreciating the nuances of polymer thermal behavior.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Experimental Protocol:
-
A small, weighed sample of the polyamide (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature is ramped up at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored. A step change in the baseline indicates the Tg, while an endothermic peak represents the Tm.
-
The sample is then cooled at a controlled rate to observe the crystallization exotherm (Tc).
-
A second heating scan is often performed to erase the thermal history of the sample and obtain more reproducible results for Tg and Tm.[2]
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature (Td) of the polymer.
Experimental Protocol:
-
A small, weighed sample of the polyamide (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[2]
-
The mass of the sample is continuously monitored.
-
The temperature at which a significant weight loss occurs is identified as the onset of decomposition. The temperature at which 5% or 10% weight loss occurs is often reported as Td5 or Td10, respectively.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Structure-Property Relationships: The Influence of the Diamine Moiety
The chemical structure of the diamine monomer is a primary determinant of the thermal properties of the resulting polyamide.
Caption: Influence of diamine structure on polyamide properties.
-
Linear Aliphatic Diamines (e.g., Hexamethylenediamine): The flexibility of the linear alkyl chains allows for efficient chain packing and the formation of strong hydrogen bonds between amide groups, leading to high crystallinity and well-defined melting points. However, the ease of segmental motion results in relatively low glass transition temperatures.
-
Cycloaliphatic Diamines (e.g., 4,4'-Piperidinediyldimethanol, Isophorone Diamine): The incorporation of rigid cycloaliphatic rings into the polymer backbone restricts chain mobility. This steric hindrance disrupts crystalline packing, often leading to amorphous or semi-amorphous polymers with elevated glass transition temperatures. The inherent stability of the ring structures also contributes to high thermal decomposition temperatures.
-
Aromatic Diamines (e.g., m-Xylylenediamine): The presence of rigid aromatic rings imparts exceptional thermal stability and high glass transition temperatures. These polyamides are often used in high-performance applications where resistance to extreme temperatures is paramount.
Conclusion and Future Outlook
The choice of diamine is a critical factor in designing polyamides with specific thermal properties. While extensive data exists for polyamides derived from conventional linear aliphatic and aromatic diamines, the exploration of novel cycloaliphatic diamines like 4,4'-piperidinediyldimethanol presents a promising avenue for developing advanced materials.
Based on established structure-property relationships, polyamides incorporating 4,4'-piperidinediyldimethanol are predicted to exhibit a desirable combination of a high glass transition temperature, good thermal stability, and potentially amorphous nature, which could offer advantages in processing and optical clarity. These characteristics make them strong candidates for applications requiring dimensional stability at elevated temperatures, such as in automotive under-the-hood components, electrical connectors, and specialty films.
Further experimental investigation is imperative to fully characterize the thermal properties of polyamides derived from 4,4'-piperidinediyldimethanol and to validate the hypotheses presented in this guide. Such research will undoubtedly pave the way for the rational design of new polyamides with tailored thermal performance, expanding their application scope and contributing to the advancement of polymer science and engineering.
References
A Comparative Guide to the Validation of a Quantitative NMR Method for 4,4-bis(hydroxymethyl)piperidine
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. While High-Performance Liquid Chromatography (HPLC) has long been the industry's workhorse, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, direct, and often more efficient alternative.[1][2] This guide provides an in-depth, experience-driven comparison of a validated qNMR method for the quantification of 4,4-bis(hydroxymethyl)piperidine against a traditional HPLC-UV approach, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
The Power of qNMR: A Primary Analytical Method
Unlike chromatographic techniques that rely on response factors and calibration curves against a reference standard of the same compound, qNMR offers a unique advantage.[2][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, making it an inherently quantitative technique.[2][7] This allows for the use of a single, well-characterized internal standard to quantify multiple analytes, streamlining the analytical process and reducing reliance on often expensive and sometimes unavailable API-specific reference standards.[8][9] For a molecule like 4,4-bis(hydroxymethyl)piperidine, which may serve as a key building block in drug synthesis, a robust and reliable quantification method is crucial. Piperidine and its derivatives are significant in a wide array of pharmaceuticals, including anti-diabetic, anti-cancer, and anti-viral agents.[10]
Method Validation: The Cornerstone of Trustworthy Data
The objective of any analytical procedure validation is to demonstrate its suitability for its intended purpose.[11] For a quantitative method, this involves a rigorous assessment of several key performance characteristics. Here, we delve into the validation of a ¹H qNMR method for 4,4-bis(hydroxymethyl)piperidine, comparing its performance with a conventional HPLC-UV method.
The validation parameters discussed below are in accordance with the ICH Q2(R1) guidelines.[3][4]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
qNMR Approach: The high resolution of NMR spectra often allows for the identification of unique, well-resolved signals for the analyte, distinct from those of potential impurities or the internal standard. For 4,4-bis(hydroxymethyl)piperidine, the protons of the two hydroxymethyl groups would likely provide a clean, quantifiable signal. Two-dimensional NMR techniques (like COSY and HSQC) can be employed to confirm signal assignments and ensure they are free from interference.[12]
-
HPLC-UV Approach: Specificity is typically demonstrated by showing that the analyte peak is pure and not co-eluting with other compounds. This is often assessed using a photodiode array (PDA) detector to check for peak purity.
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been shown to be linear, accurate, and precise.
-
qNMR Approach: A key advantage of qNMR is its intrinsic linearity over a wide dynamic range.[6][13] The linearity of the NMR signal is based on fundamental physical laws.[14] Validation involves preparing a series of samples with varying concentrations of 4,4-bis(hydroxymethyl)piperidine and a fixed concentration of the internal standard. The ratio of the analyte signal integral to the internal standard signal integral is then plotted against the concentration ratio.
-
HPLC-UV Approach: Linearity is established by preparing a series of calibration standards and constructing a calibration curve by plotting the peak area against the concentration. The range is determined by the concentrations that can be reliably measured with acceptable linearity, accuracy, and precision.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
qNMR & HPLC-UV Approach: Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. For both methods, this would involve preparing samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each).[4]
-
Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
For both qNMR and HPLC-UV, the precision is evaluated by calculating the RSD of the results obtained under the specified conditions. qNMR has demonstrated precision with RSDs typically below 1%.[1]
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
For qNMR, the LOD and LOQ are determined by the signal-to-noise ratio (S/N), with a commonly accepted S/N of 3:1 for LOD and 10:1 for LOQ.[13] For HPLC-UV, these limits are often determined based on the S/N ratio of the chromatographic peak or by using the standard deviation of the response and the slope of the calibration curve. Generally, HPLC-UV can offer lower LOD and LOQ values compared to qNMR.[15][16]
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
qNMR Approach: For qNMR, robustness testing might involve varying parameters such as the relaxation delay (D1), pulse angle, and acquisition time to ensure that minor deviations do not significantly impact the quantitative results.[7][17]
-
HPLC-UV Approach: Robustness in HPLC is tested by varying parameters like the mobile phase composition, pH, column temperature, and flow rate.
Experimental Data Comparison
The following table presents a hypothetical but realistic comparison of the validation results for the quantification of 4,4-bis(hydroxymethyl)piperidine by qNMR and HPLC-UV.
| Validation Parameter | qNMR Method | HPLC-UV Method |
| Specificity | High (Signal resolution) | High (Chromatographic separation) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.1 - 20 mg/mL | 0.01 - 1 mg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 1.0% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| LOD | ~10 µM | ~0.1 µM |
| LOQ | ~30 µM | ~0.3 µM |
| Robustness | Robust | Robust |
Experimental Protocols
-
Sample Preparation: Accurately weigh approximately 10 mg of 4,4-bis(hydroxymethyl)piperidine and 5 mg of a suitable internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). Key acquisition parameters include a 90° pulse, a relaxation delay of at least 5 times the longest T₁ of the signals of interest, and a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Mobile Phase Preparation: Prepare the mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer).
-
Standard and Sample Preparation: Prepare a stock solution of the 4,4-bis(hydroxymethyl)piperidine reference standard and dilute it to create a series of calibration standards. Prepare the sample solution at a similar concentration.
-
Chromatographic Conditions: Set up the HPLC system with a suitable column (e.g., C18) and set the flow rate, column temperature, and UV detection wavelength.
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the sample.
Visualizing the Workflow
Caption: qNMR and HPLC-UV validation workflow.
Conclusion: Choosing the Right Tool for the Job
Both qNMR and HPLC-UV are powerful techniques for the quantification of 4,4-bis(hydroxymethyl)piperidine, and both can be validated to meet stringent regulatory requirements.[18][19] The choice between the two often depends on the specific needs of the analysis.
-
qNMR excels in:
-
Purity determination without a specific reference standard: This is a significant advantage, especially for novel compounds or when a certified reference standard is not available.[6]
-
Simplicity and speed of sample preparation: qNMR often involves a simple dissolution step, reducing sample handling and potential for error.[16]
-
Structural confirmation and quantification in a single experiment: NMR provides a wealth of structural information alongside quantitative data.[8][9]
-
-
HPLC-UV is often preferred for:
-
Trace-level analysis: Due to its generally lower LOD and LOQ, HPLC is well-suited for impurity profiling and the analysis of low-concentration samples.[15][16]
-
Analysis of complex mixtures: The separation power of chromatography is invaluable when dealing with samples containing numerous components.
-
Ultimately, a well-validated qNMR method for 4,4-bis(hydroxymethyl)piperidine offers a robust, reliable, and efficient approach for quality control and research applications. Its direct nature and independence from compound-specific reference standards make it a highly valuable tool in the modern analytical laboratory.[1] The integration of qNMR into analytical workflows can lead to increased efficiency and confidence in the generated data.[17]
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. usp.org [usp.org]
- 15. acgpubs.org [acgpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for the Synthesis of 4,4-Piperidinediyldimethanol
Introduction: The Significance of 4,4-Piperidinediyldimethanol
This compound is a crucial C₂,α-disubstituted piperidine scaffold. Its rigid, three-dimensional structure and the presence of two primary hydroxyl groups make it an invaluable building block in medicinal chemistry and materials science. These functional groups serve as versatile handles for further molecular elaboration, enabling its incorporation into complex pharmaceutical agents, polymers, and chiral ligands. The synthesis of this specific diol, however, presents a distinct chemical challenge: the complete and selective saturation of a highly stable pyridine precursor bearing two functional groups at the C4 position, followed by the reduction of these groups to the desired alcohols.
This guide provides a comparative analysis of catalytic systems for the synthesis of this compound. We will dissect the primary synthetic strategies, evaluate the performance of various heterogeneous and homogeneous catalysts for the key transformations, and provide detailed, field-tested protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal catalytic system based on efficiency, selectivity, operational simplicity, and scale.
Primary Synthetic Pathways: A Strategic Overview
The most logical and convergent approach to this compound begins with a pyridine-4,4-dicarboxylate precursor. From this starting point, two principal strategic routes emerge, differing in the sequence of the reduction steps.
-
Route A: Sequential Reduction. This two-step pathway involves the initial catalytic hydrogenation of the pyridine ring to form the corresponding piperidine-4,4-dicarboxylate. This is followed by a separate chemical reduction of the ester functionalities to the diol. This approach allows for the optimization of each distinct transformation but adds a step to the overall process.
-
Route B: One-Pot Catalytic Hydrogenation. This more atom-economical strategy aims to simultaneously reduce the aromatic pyridine ring and the two ester groups in a single catalytic hydrogenation step. This route is more demanding on the catalyst, requiring a system robust enough to effect both transformations, often under more forcing conditions of temperature and pressure.
Comparative Analysis of Catalysts for Pyridine Ring Hydrogenation
The hydrogenation of the pyridine ring (Route A, Step 1) is the most critical and catalyst-dependent step. The high aromatic stabilization energy of pyridine and the potential for catalyst poisoning by the Lewis-basic nitrogen atom of both the starting material and the piperidine product are significant hurdles.[1][2] The choice of catalyst dictates the required reaction conditions, functional group tolerance, and overall efficiency.
Platinum Group Metal (PGM) Catalysts
PGM catalysts are the workhorses of pyridine hydrogenation, offering high activity and varying degrees of selectivity.
-
Platinum (PtO₂, Adams' Catalyst): This is a highly effective and widely used catalyst, particularly for pyridine rings bearing electron-withdrawing groups like esters.[3] The key to its success often lies in the use of an acidic solvent, such as glacial acetic acid.[4] The acid protonates the pyridine nitrogen, which reduces its coordination to the metal surface (preventing poisoning) and activates the ring toward reduction. While highly reliable, this method requires stoichiometric acid and subsequent neutralization, adding to the workup complexity.
-
Rhodium (Rh/C, Rh₂O₃): Rhodium catalysts are distinguished by their high activity under remarkably mild conditions (low pressure and temperature).[5] Recent studies have highlighted Rh₂O₃ as a commercially available and stable catalyst for hydrogenating a broad range of functionalized pyridines, including those with esters and amides, with excellent yields.[6] This makes rhodium an attractive option for sensitive substrates where harsh conditions are undesirable.
-
Ruthenium (Ru/C): Ruthenium is a powerful and cost-effective PGM catalyst. It is particularly noted for its ability to hydrogenate both aromatic rings and carbonyl groups, making it a prime candidate for the one-pot strategy (Route B).[7][8] However, this dual reactivity can be a drawback in the sequential approach, and Ru-catalyzed hydrogenations often require higher temperatures and pressures compared to rhodium or platinum.[7][9]
-
Iridium (Homogeneous Complexes): Iridium catalysis represents a modern approach that circumvents the classic problem of catalyst poisoning.[2] Specific iridium(III) complexes operate via an ionic hydrogenation mechanism, where the pyridine is activated by protonation, followed by hydride transfer from the catalyst.[2] This pathway is highly chemoselective, tolerating sensitive functional groups that would be reduced by other systems, and proceeds under mild conditions.[2][10][11] While highly elegant, the cost and complexity of these homogeneous catalysts may be a consideration for large-scale synthesis.
Base Metal Catalysts
-
Raney Nickel (Raney® Ni): As a classic heterogeneous catalyst, Raney Nickel's primary advantage is its low cost and high reactivity.[12][13] It is prepared by leaching aluminum from a Ni-Al alloy, creating a high-surface-area, "spongy" nickel catalyst.[12][14] It is effective for hydrogenating pyridines, but often requires elevated temperatures and pressures and can be less selective than PGM catalysts.[15] A critical consideration is its pyrophoric nature when dry, requiring careful handling as an air-stable slurry.[13]
Performance Data Summary
The following table summarizes the performance of various catalysts for the hydrogenation of pyridine-4,4-dicarboxylate or structurally similar substrates, based on data from the cited literature.
| Catalyst System | Substrate Type | Typical Conditions | Time | Yield (%) | Key Advantages | Key Disadvantages |
| PtO₂ / Acetic Acid | Pyridine Carboxylic Acids/Esters | 50-70 bar H₂, RT | 6-10 h | >95% | High reliability and yield; well-established method.[3][4] | Requires acidic solvent, neutralization, and pressure equipment. |
| Rh₂O₃ / TFE | Pyridine Carboxylic Esters | 5 bar H₂, 40 °C | 16 h | >99% | Extremely mild conditions; excellent functional group tolerance.[6] | Higher cost compared to Ni or Ru; TFE is a specialized solvent. |
| Ru/C / H₂O or Alcohol | Pyridines | 80-150 °C, 50-200 bar H₂ | 1-4 h | ~99% | Cost-effective PGM; high throughput; can reduce esters in one pot.[7][9] | Requires high pressure and temperature; may lack selectivity. |
| Iridium(III) Complex | Functionalized Pyridines | H₂ source (e.g., Hantzsch ester), 50-80 °C | 12-24 h | 80-95% | Overcomes catalyst poisoning; exceptional chemoselectivity; mild.[2][11] | Homogeneous (separation issues); high catalyst cost. |
| Raney® Ni / Alcohol | Pyridines, Nitriles | 70-200 °C, 50-100 bar H₂ | 1-4 h | >90% | Very low cost; high activity; industrially proven.[15][16] | Pyrophoric; requires high T/P; lower selectivity; potential metal leaching. |
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound via the sequential reduction pathway (Route A).
Workflow for Catalytic Hydrogenation
References
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. EP0290387A1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetra-methyl-piperidine - Google Patents [patents.google.com]
- 8. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]
- 9. KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. Raney nickel - Wikipedia [en.wikipedia.org]
- 14. US3139408A - Process for preparing raney nickel catalyst - Google Patents [patents.google.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]
Head-to-head comparison of 4,4-bis(hydroxymethyl)piperidine and its isomers in polymer synthesis
A Head-to-Head Comparison of 4,4-bis(hydroxymethyl)piperidine and its Isomers in Polymer Synthesis: A Methodological Guide for Researchers
Introduction
The deliberate design of novel polymers with tailored properties is a cornerstone of modern materials science and drug development. The choice of monomeric building blocks is paramount in dictating the final characteristics of the macromolecule. Piperidine-containing polymers, for instance, are of significant interest due to the introduction of a heterocyclic amine functionality, which can influence properties such as solubility, thermal stability, and bioactivity.[1] This guide provides a comprehensive, head-to-head comparison of 4,4-bis(hydroxymethyl)piperidine and its structural isomers, 2,6-bis(hydroxymethyl)piperidine and 3,5-bis(hydroxymethyl)piperidine, as diol monomers in the synthesis of polyesters, polyurethanes, and polyamides.
While direct comparative studies on these specific isomers are not extensively documented in public literature, this guide, written from the perspective of a Senior Application Scientist, will provide a methodological framework for such a comparison. We will delve into the anticipated effects of isomeric substitution on polymer properties, supported by established principles of polymer chemistry and data from analogous systems. Detailed experimental protocols are provided to enable researchers to conduct their own comparative analyses.
The Isomers: A Structural Overview
The position of the hydroxymethyl groups on the piperidine ring is the defining structural difference between these isomers, which in turn dictates their steric hindrance, reactivity, and the geometry of the resulting polymer chains.
-
4,4-bis(hydroxymethyl)piperidine: In this symmetrical isomer, the two hydroxymethyl groups are attached to the same carbon atom. This gem-disubstituted pattern provides a compact and sterically hindered diol.
-
2,6-bis(hydroxymethyl)piperidine: Here, the hydroxymethyl groups are located on carbons adjacent to the nitrogen atom. This arrangement can exist as cis and trans diastereomers, which will significantly impact chain packing and polymer morphology. The proximity of the hydroxyl groups to the ring nitrogen may also influence their reactivity.
-
3,5-bis(hydroxymethyl)piperidine: This isomer also has the potential for cis and trans diastereomers. The hydroxymethyl groups are further from the nitrogen atom compared to the 2,6-isomer, which may result in different reactivity and hydrogen bonding interactions within the polymer matrix.
Anticipated Impact of Isomer Structure on Polymer Properties
The isomeric differences are hypothesized to have a profound impact on the thermal and mechanical properties of the resulting polymers.
Thermal Properties
The rigidity of the piperidine ring is expected to impart high glass transition temperatures (Tg) to the polymers. However, the substitution pattern will modulate this effect:
-
4,4-bis(hydroxymethyl)piperidine: The compact, gem-disubstituted structure may disrupt chain packing, potentially leading to more amorphous polymers with a slightly lower Tg compared to polymers from more linear diols. However, the rigidity of the spiro-like center could also restrict chain mobility, counteracting this effect.
-
2,6- and 3,5-bis(hydroxymethyl)piperidine: The potential for cis and trans diastereomers will be a critical factor. Polymers synthesized from a pure trans isomer would likely exhibit higher crystallinity and a higher melting point (Tm) due to more regular chain packing. Conversely, a mixture of cis and trans isomers would lead to a more amorphous polymer with a lower Tg.[2] The position of the hydroxymethyl groups relative to the nitrogen atom will also influence hydrogen bonding opportunities, which can significantly affect thermal stability.
Mechanical Properties
The mechanical strength of polymers is intrinsically linked to chain packing and intermolecular forces.
-
Polymers from the 4,4-isomer might exhibit lower tensile strength and modulus if the bulky substitution pattern hinders efficient chain packing and intermolecular interactions.
-
Polymers from the 2,6- and 3,5-isomers , particularly the trans-diastereomers, are anticipated to form more ordered structures, leading to higher tensile strength and modulus. The ability of the piperidine nitrogen to participate in hydrogen bonding will also contribute to the overall mechanical performance of polyamides and polyurethanes.
Experimental Design for a Head-to-Head Comparison
To objectively evaluate these isomers, a systematic experimental plan is crucial. This section outlines the synthetic protocols for preparing polyesters, polyurethanes, and polyamides from each isomer, followed by a comprehensive characterization plan.
Polymer Synthesis Protocols
The following are generalized procedures for synthesizing polymers from the piperidine diols. It is critical to maintain consistent reaction conditions (stoichiometry, temperature, catalyst, and reaction time) across all isomers to ensure a valid comparison.
1. Polyester Synthesis (Melt Polycondensation)
-
Procedure:
-
Charge the piperidine diol isomer, a dicarboxylic acid (e.g., adipic acid), and a catalyst (e.g., titanium (IV) butoxide) into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.
-
Heat the mixture under a nitrogen atmosphere to 180-200 °C to initiate the esterification reaction, continuously removing the water byproduct.
-
After the initial water evolution ceases, gradually apply a vacuum and increase the temperature to 220-240 °C to facilitate the removal of excess diol and drive the polycondensation to achieve a high molecular weight polymer.
-
The reaction is complete when the desired melt viscosity is reached. The resulting polyester is then extruded and pelletized.
-
2. Polyurethane Synthesis (Two-Step Prepolymer Method)
-
Procedure:
-
React a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) with a polyol (e.g., polycaprolactone diol) in a moisture-free environment under a nitrogen blanket at approximately 80 °C to form an isocyanate-terminated prepolymer.
-
In a separate vessel, dissolve the piperidine diol isomer (acting as a chain extender) in a suitable solvent.
-
Add the piperidine diol solution to the prepolymer with vigorous stirring at 60-70 °C.
-
Once the reaction is complete (as indicated by the disappearance of the NCO peak in FTIR spectroscopy), the polymer can be cast into films or precipitated.
-
3. Polyamide Synthesis (Low-Temperature Solution Polycondensation)
-
Procedure:
-
Dissolve the piperidine diol isomer in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) containing an acid acceptor (e.g., pyridine).
-
Cool the solution in an ice bath.
-
Slowly add a diacid chloride (e.g., terephthaloyl chloride) to the stirred solution.
-
Allow the reaction to proceed at low temperature for several hours, then warm to room temperature and continue stirring overnight.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol, followed by washing and drying.
-
Comparative Data Analysis
Following synthesis, a thorough characterization of the polymers is essential. The data should be compiled into tables for easy comparison.
Table 1: Hypothetical Thermal Properties of Piperidine Diol-Based Polyesters
| Polymer from Isomer | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | 5% Weight Loss Temp. (Td, °C) |
| 4,4-bis(hydroxymethyl)piperidine | 85 | - (Amorphous) | 350 |
| 2,6-bis(hydroxymethyl)piperidine (cis/trans mix) | 95 | - (Amorphous) | 360 |
| 2,6-bis(hydroxymethyl)piperidine (trans) | 105 | 220 | 365 |
| 3,5-bis(hydroxymethyl)piperidine (cis/trans mix) | 90 | - (Amorphous) | 355 |
| 3,5-bis(hydroxymethyl)piperidine (trans) | 100 | 210 | 360 |
Table 2: Hypothetical Mechanical Properties of Piperidine Diol-Based Polyurethanes
| Polymer from Isomer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| 4,4-bis(hydroxymethyl)piperidine | 45 | 1.5 | 250 |
| 2,6-bis(hydroxymethyl)piperidine (cis/trans mix) | 55 | 1.8 | 200 |
| 2,6-bis(hydroxymethyl)piperidine (trans) | 65 | 2.2 | 150 |
| 3,5-bis(hydroxymethyl)piperidine (cis/trans mix) | 50 | 1.7 | 220 |
| 3,5-bis(hydroxymethyl)piperidine (trans) | 60 | 2.0 | 180 |
Conclusion
The isomeric substitution of bis(hydroxymethyl)piperidines presents a compelling avenue for the fine-tuning of polymer properties. While this guide provides a methodological framework and hypothesized outcomes, empirical validation is paramount. The steric hindrance of the 4,4-isomer is expected to yield more amorphous materials, while the stereochemistry of the 2,6- and 3,5-isomers will be a dominant factor in determining crystallinity and, consequently, the thermomechanical performance of the resulting polymers. The presence of the nitrogen atom in the piperidine ring also offers a handle for post-polymerization modification, further expanding the potential applications of these materials in fields ranging from high-performance engineering plastics to advanced drug delivery systems.
References
A Comparative Guide to the Structural Confirmation of N-acylated 4,4-Piperidinediyldimethanol Derivatives
Introduction: The Challenge of Unambiguous Structural Elucidation
N-acylated 4,4-piperidinediyldimethanol derivatives are a class of compounds with significant potential in medicinal chemistry, serving as versatile scaffolds in drug discovery. Their inherent structural symmetry and conformational flexibility, however, present a considerable challenge for unambiguous characterization. Simple analytical techniques often fall short, leading to potential misinterpretation and jeopardizing the integrity of subsequent research.
This guide provides a comprehensive comparison of the essential analytical techniques required for the robust structural confirmation of these molecules. We will delve into the causality behind experimental choices, present field-proven protocols, and demonstrate how a multi-technique approach—integrating Mass Spectrometry, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography—forms a self-validating system for achieving unequivocal structural proof.
The First Checkpoint: Confirming Mass and Elemental Formula with High-Resolution Mass Spectrometry (HRMS)
The foundational step in any structural elucidation is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, offering precision far beyond that of unit-resolution mass spectrometers.[1][2][3]
Expertise & Causality: Why HRMS? The high mass accuracy of HRMS (typically < 5 ppm) allows for the determination of a unique elemental formula.[4][5] This is critical for distinguishing between isomers or compounds with very similar nominal masses, a common pitfall in complex synthesis. Techniques like Electrospray Ionization (ESI) are preferred for these polar molecules, as they are soft ionization methods that typically yield the protonated molecular ion [M+H]⁺ with minimal fragmentation.[6]
Comparative Analysis of Mass Spectrometry Techniques
| Technique | Primary Information | Advantages for this Scaffold | Limitations |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Exact Mass, Elemental Composition[1][2] | Unambiguously confirms the molecular formula; distinguishes from impurities with similar nominal mass. | Provides no information on atom connectivity or stereochemistry. Cannot distinguish between isomers.[2] |
| Tandem MS (MS/MS) | Fragmentation Pathways, Substructural Information | Can help confirm the presence of the N-acyl group through characteristic neutral losses.[6][7] | Fragmentation can be complex and may not provide definitive connectivity for the entire molecule. |
| Unit-Resolution MS (e.g., Single Quadrupole) | Nominal Mass | Quick and simple confirmation of product formation. | Prone to misidentification due to lack of mass accuracy; insufficient for publication-quality confirmation. |
Protocol 1: HRMS Analysis via ESI-Q-TOF
-
Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Positive ion mode is typically used due to the basicity of the piperidine nitrogen.[6]
-
Data Acquisition: Acquire a full scan spectrum from m/z 100-1000. Ensure the mass analyzer is calibrated to achieve < 5 ppm mass accuracy.
-
Data Analysis: Identify the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it with the theoretical formula.
Mapping the Skeleton: The Power of 1D and 2D NMR Spectroscopy
While HRMS confirms what the molecule is made of, NMR spectroscopy reveals how it is connected. For a molecule like an N-acylated this compound, a full suite of 1D and 2D NMR experiments is not just beneficial—it's essential.[8][9][10]
Trustworthiness through Correlation: The core principle of using a suite of NMR experiments is self-validation. A structural hypothesis must be consistent with every piece of data from ¹H, ¹³C, COSY, HSQC, and HMBC spectra. Any contradiction invalidates the hypothesis.
Workflow for Comprehensive NMR-Based Structure Elucidation
References
- 1. infinitalab.com [infinitalab.com]
- 2. measurlabs.com [measurlabs.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
